molecular formula C9H4F17N B1333418 1H,1H-Perfluorononylamine CAS No. 355-47-5

1H,1H-Perfluorononylamine

Cat. No.: B1333418
CAS No.: 355-47-5
M. Wt: 449.11 g/mol
InChI Key: IHVFAVFXCUPMEN-UHFFFAOYSA-N
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Description

1H,1H-Perfluorononylamine is a useful research compound. Its molecular formula is C9H4F17N and its molecular weight is 449.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVFAVFXCUPMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379930
Record name 1H,1H-Perfluorononylamine
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URL https://comptox.epa.gov/dashboard/DTXSID50379930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-47-5
Record name 1H,1H-Perfluorononylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorononylamine, with the IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine, is a primary amine featuring a long perfluorinated carbon chain. The presence of the highly electronegative fluorine atoms imparts unique physicochemical properties to the molecule, making it a subject of interest in various fields, including materials science and medicinal chemistry. The strategic incorporation of perfluoroalkyl chains can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, synthesis, and spectroscopic data, alongside a discussion of its potential applications in drug development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-aminePubChem[5]
Molecular Formula C₉H₄F₁₇NPubChem[5]
Molecular Weight 449.11 g/mol PubChem[5]
CAS Number 355-47-5Alfa Chemistry[6]
Appearance Solid(Inferred from commercial availability)
Boiling Point 165 °CAlfa Chemistry[6]
Melting Point Not Reported
Density Not Reported
XLogP3 5.1PubChem (Computed)[5]
Hydrogen Bond Donor Count 1PubChem (Computed)[5]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[5]
Rotatable Bond Count 8PubChem (Computed)[5]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of primary perfluoroalkylamines involves the reduction of the corresponding perfluoroalkyl nitrile. This approach avoids the over-alkylation issues often encountered with direct amination of perfluoroalkyl halides.

Experimental Protocol: Synthesis via Reduction of Perfluorononanenitrile

Reaction Scheme:

C₈F₁₇CH₂CN + Reducing Agent → C₈F₁₇CH₂CH₂NH₂

Materials:

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanenitrile

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

Procedure:

  • A solution of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt by treatment with hydrochloric acid, followed by recrystallization and subsequent neutralization to regenerate the free amine.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR A multiplet in the range of 2.5-3.5 ppm corresponding to the -CH₂- group adjacent to the amine, and a broad singlet for the -NH₂ protons. The integration of these peaks should be in a 2:2 ratio.
¹⁹F NMR A complex series of multiplets is expected due to the various CF₂ and CF₃ groups. The terminal CF₃ group would typically appear at the most upfield chemical shift.
¹³C NMR Resonances for the two carbon atoms of the ethylamine moiety would be observed, with their chemical shifts influenced by the adjacent fluorine atoms and the amine group. The perfluorinated carbons will appear at characteristic downfield shifts.
FT-IR (cm⁻¹) - N-H stretching (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹- C-H stretching of the CH₂ group around 2850-2950 cm⁻¹- N-H bending around 1600 cm⁻¹- Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) at m/z 449. A characteristic fragmentation pattern involving the loss of fluorine and small fluorocarbon fragments is expected.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis and Characterization Workflow Start Start: Perfluorononanenitrile Reduction Reduction (e.g., LiAlH4) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Distillation or Salt Formation) Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR (¹H, ¹⁹F, ¹³C) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS Conceptual Signaling Pathway Ligand Perfluoroalkylamine Derivative Receptor Nuclear Receptor (e.g., PPARα) Ligand->Receptor Dimerization Heterodimerization (e.g., with RXR) Receptor->Dimerization PPRE PPRE Binding in Nucleus Dimerization->PPRE Transcription Modulation of Gene Transcription PPRE->Transcription Response Cellular Response (e.g., Lipid Metabolism) Transcription->Response

References

In-Depth Technical Guide to 1H,1H-Perfluorononylamine (CAS Number: 355-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H-Perfluorononylamine, a fluorinated compound of interest in various scientific and industrial fields, including drug development. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its applications, particularly in the realm of advanced drug delivery systems.

Core Compound Properties

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine, is a primary amine featuring a long perfluorinated carbon chain.[1] This unique structure imparts distinct physicochemical properties that are valuable in various applications.

PropertyValueSource
CAS Number 355-47-5[1]
Molecular Formula C₉H₄F₁₇N[1]
Molecular Weight 449.11 g/mol [1]
Appearance SolidSigma-Aldrich
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine[1]

Synthesis and Purification

The synthesis of this compound typically involves the reduction of the corresponding perfluorinated nitrile, perfluorononanenitrile. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and catalytic hydrogenation being common methods.

Synthesis via Reduction of Perfluorononanenitrile

A prevalent method for the synthesis of this compound is the reduction of perfluorononanenitrile. This can be achieved through catalytic hydrogenation or by using a strong reducing agent like lithium aluminum hydride (LAH).[2]

Experimental Protocol: Reduction of Perfluorononanenitrile using Lithium Aluminum Hydride (LAH)

This protocol is a general representation for the reduction of a nitrile to a primary amine using LAH and should be adapted and optimized for the specific substrate and scale.[1][3][4]

Materials:

  • Perfluorononanenitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (DCM) for extraction

  • Celite

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LAH (typically 1.5 to 2.0 equivalents) in anhydrous THF is prepared under an inert nitrogen atmosphere.

  • Addition of Nitrile: A solution of perfluorononanenitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of deionized water, followed by a 15% aqueous solution of NaOH, and finally more deionized water, all while maintaining the temperature at 0 °C. This procedure, known as the Fieser workup, is crucial for the safe decomposition of excess LAH and results in the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether or DCM. The organic filtrate is collected, and the aqueous layer is further extracted with the same organic solvent.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization.[5] The choice of method depends on the physical state and purity of the crude product.

Experimental Protocol: Purification by Vacuum Distillation

  • Apparatus Setup: A fractional distillation apparatus suitable for vacuum operation is assembled. All glassware should be thoroughly dried.

  • Distillation: The crude amine is transferred to the distillation flask. The system is evacuated to the desired pressure, and the flask is gently heated.

  • Fraction Collection: Fractions are collected based on their boiling point at the given pressure. The purity of the collected fractions should be assessed by analytical methods such as GC-MS or NMR.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the carbon adjacent to the amine group and the two protons of the amine group itself.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the structure of the perfluorinated chain, with distinct signals for the different CF₂ and CF₃ groups.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound, as well as for assessing its purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary amine group and the C-F stretching vibrations of the perfluorinated chain.[6][7]

Applications in Drug Development

The unique properties of perfluorinated compounds, such as their hydrophobicity, lipophobicity, and biological inertness, make them attractive for various applications in drug development. This compound, with its reactive primary amine group, can serve as a versatile building block for the synthesis of more complex molecules with tailored properties.

Surface Modification of Drug Delivery Systems

The primary amine group of this compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery systems.[8][9][10][11] This surface modification can impart a perfluorinated layer, which can enhance the stability of the delivery system and alter its interaction with biological systems.

Surface_Modification_Workflow cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization cluster_2 Targeted Drug Delivery Vehicle NP Polymeric Nanoparticle Activation Coupling Chemistry (e.g., EDC/NHS) NP->Activation Surface Carboxylic Acid Groups Amine This compound Amine->Activation Functionalized_NP Functionalized Nanoparticle with Perfluorinated Surface Activation->Functionalized_NP

Workflow for surface modification of nanoparticles.
Synthesis of Fluorinated Surfactants for Drug Formulation

Fluorinated surfactants are known for their exceptional ability to reduce surface tension and form stable emulsions.[12][13] this compound can be a precursor for the synthesis of novel cationic or non-ionic fluorinated surfactants used in drug formulations to improve solubility and bioavailability of poorly water-soluble drugs.[12][13][14]

Surfactant_Synthesis_Pathway Start This compound Reaction1 Reaction with Hydrophilic Moiety (e.g., Ethylene Oxide) Start->Reaction1 Intermediate Fluorinated Surfactant Precursor Reaction1->Intermediate Reaction2 Quaternization (for cationic surfactants) Intermediate->Reaction2 Final_Product Fluorinated Surfactant Intermediate->Final_Product Reaction2->Final_Product

General pathway for fluorinated surfactant synthesis.

Safety and Handling

This compound is a chemical that requires careful handling. According to available safety data, it is harmful if swallowed and causes severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the field of drug development. Its unique properties, stemming from the perfluorinated chain, combined with the reactivity of the primary amine group, allow for its incorporation into advanced drug delivery systems and the synthesis of novel formulation aids. Further research into the applications of this compound is likely to uncover new and innovative uses in medicine and materials science.

References

In-Depth Technical Guide to 1H,1H-Perfluorononylamine: Molecular Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental considerations for 1H,1H-Perfluorononylamine. This document is intended to serve as a core resource for professionals in research, development, and drug discovery who are working with or have an interest in fluorinated compounds.

Molecular Structure and Identification

This compound is a saturated nine-carbon chain amine where, with the exception of the two hydrogens on the carbon adjacent to the amino group, all hydrogens have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties to the molecule.

Table 1: Molecular Identifiers and Structural Information

IdentifierValue
CAS Number 355-47-5[1]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine[1]
Molecular Formula C9H4F17N[1]
SMILES String C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N[1]
InChI Key IHVFAVFXCUPMEN-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 449.11 g/mol PubChem[1]
Monoisotopic Mass 449.0072279 DaPubChem[1]
Boiling Point (Predicted) 185.6 ± 40.0 °CChemSpider
Melting Point Not available
Density (Predicted) 1.75 ± 0.1 g/cm³ChemSpider
XLogP3 5.1PubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on general methodologies for the synthesis of perfluoroalkylamines and standard analytical techniques, the following protocols can be proposed.

Synthesis: Reduction of 1H,1H-Perfluorononanamide

A common route for the synthesis of primary amines is the reduction of the corresponding amide.

Workflow for the Synthesis of this compound

G start 1H,1H-Perfluorononanamide reaction Reduction Reaction - Inert atmosphere (N2 or Ar) - Controlled temperature (e.g., 0 °C to reflux) start->reaction reductant Reducing Agent (e.g., LiAlH4 in THF) reductant->reaction quench Quenching (e.g., dropwise addition of water and NaOH solution) reaction->quench extraction Workup - Extraction with an organic solvent (e.g., diethyl ether) - Washing with brine - Drying over anhydrous MgSO4 quench->extraction purification Purification - Filtration - Evaporation of solvent - Distillation under reduced pressure extraction->purification product This compound purification->product

A plausible workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet is charged with a solution of 1H,1H-perfluorononanamide in anhydrous tetrahydrofuran (THF).

  • Reduction: The flask is cooled in an ice bath, and a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in THF, is added dropwise with stirring.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Workup: The resulting suspension is filtered, and the solid is washed with additional THF or another suitable organic solvent like diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the adjacent CF2 group. The two protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.[3]

  • 19F NMR: The fluorine NMR spectrum will be more complex. Distinct signals are expected for the CF3 group, the CF2 group adjacent to the CH2 group, and the other CF2 groups along the chain.[4] The wide chemical shift range of 19F NMR allows for good resolution of these signals.[5][6]

Mass Spectrometry (MS)

Electron ionization (EI) or chemical ionization (CI) can be used. The fragmentation of perfluoroalkyl chains is complex and can involve fluorine migration.[7] Common fragmentation pathways for perfluoroalkyl compounds include the loss of CF2 units.[8][9]

Role in Drug Development and Biological Interactions

While this compound does not have established direct therapeutic applications, its structural motifs are of interest in medicinal chemistry. The incorporation of fluorinated chains can significantly alter a drug candidate's metabolic stability, lipophilicity, and binding affinity.

Perfluorinated compounds, due to their amphiphilic nature, are known to interact with biological membranes.[10] The hydrophobic perfluorinated tail tends to partition into the lipid bilayer, while the polar amine headgroup remains at the membrane-water interface. This interaction can alter membrane properties such as fluidity and permeability.[11]

Conceptual Diagram of Interaction with a Cell Membrane

G cluster_membrane Lipid Bilayer cluster_molecule This compound a b c d e f g h i j mol_head NH2 mol_head->a Interaction with polar head groups mol_tail -(CH2)-(CF2)7-CF3 mol_tail->g Partitioning into hydrophobic core

Interaction of this compound with a lipid bilayer.

This interaction is driven by the hydrophobic effect of the fluorinated tail and the electrostatic or hydrogen-bonding interactions of the amine headgroup with the phospholipid heads.[11] The insertion of these molecules can lead to changes in membrane packing and order, potentially affecting the function of membrane-bound proteins.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for making decisions about the safe handling or use of this chemical. Always consult the SDS and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Synthesis of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 1H,1H-Perfluorononylamine, a key intermediate in the development of fluorinated pharmaceuticals and advanced materials. This document details the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and implementation by researchers in the field.

Introduction

This compound (C₉H₄F₁₇N) is a highly fluorinated primary amine that has garnered significant interest in medicinal chemistry and materials science. The presence of the long perfluorinated chain imparts unique properties, including high lipophilicity, metabolic stability, and unique electronic characteristics. These attributes make it a valuable building block for the synthesis of novel therapeutic agents with enhanced pharmacokinetic profiles and for the creation of specialized polymers and surfactants.

This guide focuses on the most common and practical synthetic route to this compound, which proceeds through the formation of a perfluorononanamide intermediate followed by its reduction.

Core Synthetic Pathway: Amide Reduction

The principal and most widely employed strategy for the synthesis of this compound involves a two-step process:

  • Amidation: Conversion of a perfluorononanoic acid derivative (typically the acyl chloride) to perfluorononanamide.

  • Reduction: Reduction of the perfluorononanamide to the target this compound.

This pathway is favored due to the commercial availability of the starting materials and the generally high yields achievable for both steps.

Synthesis_Pathway Perfluorononanoyl_Chloride Perfluorononanoyl Chloride Perfluorononanamide Perfluorononanamide Perfluorononanoyl_Chloride->Perfluorononanamide Amidation Ammonia Ammonia (aq.) Ammonia->Perfluorononanamide 1H_1H_Perfluorononylamine This compound Perfluorononanamide->1H_1H_Perfluorononylamine Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or BH3·THF) Reducing_Agent->1H_1H_Perfluorononylamine

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Perfluorononanamide

This protocol details the conversion of perfluorononanoyl chloride to perfluorononanamide.

Materials:

  • Perfluorononanoyl chloride

  • Ammonium hydroxide (28-30% aqueous solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve perfluorononanoyl chloride (1.0 eq) in dichloromethane (100 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add ammonium hydroxide (2.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting white solid is crude perfluorononanamide, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reduction of Perfluorononanamide to this compound

This protocol describes the reduction of perfluorononanamide to the target amine using Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4]

Materials:

  • Perfluorononanamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.

  • Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (2.0 - 3.0 eq) in anhydrous THF (100 mL).

  • In a separate flask, dissolve perfluorononanamide (1.0 eq) in anhydrous THF (50 mL).

  • Slowly add the perfluorononanamide solution to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C with an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% Aqueous sodium hydroxide solution (X mL)

    • Deionized water (3X mL)

  • Stir the resulting mixture at room temperature for 1 hour until a white granular precipitate forms.

  • Filter the solid and wash with diethyl ether (3 x 50 mL).

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental_Workflow cluster_0 Synthesis of Perfluorononanamide cluster_1 Reduction to this compound Start_Amide Dissolve Perfluorononanoyl Chloride in DCM Cooling_Amide Cool to 0-5 °C Start_Amide->Cooling_Amide Addition_NH4OH Add aq. NH3 Cooling_Amide->Addition_NH4OH Stirring_RT_Amide Stir at RT Addition_NH4OH->Stirring_RT_Amide Workup_Amide Aqueous Workup Stirring_RT_Amide->Workup_Amide Drying_Amide Dry and Concentrate Workup_Amide->Drying_Amide Product_Amide Perfluorononanamide Drying_Amide->Product_Amide Start_Amine Suspend LiAlH4 in THF Product_Amide->Start_Amine Addition_Amide Add Perfluorononanamide solution Start_Amine->Addition_Amide Reflux Reflux for 4-6h Addition_Amide->Reflux Quench Quench at 0 °C Reflux->Quench Workup_Amine Filter and Aqueous Workup Quench->Workup_Amine Drying_Amine Dry and Concentrate Workup_Amine->Drying_Amine Purification_Amine Vacuum Distillation Drying_Amine->Purification_Amine Product_Amine This compound Purification_Amine->Product_Amine

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterPerfluorononanamide SynthesisThis compound Synthesis
Starting Material Perfluorononanoyl chloridePerfluorononanamide
Reagents NH₄OH (aq.), DCMLiAlH₄, THF
Typical Molar Ratio 1.0 : 2.0 (Substrate:Reagent)1.0 : 2.5 (Substrate:Reagent)
Reaction Temperature 0 °C to Room TemperatureReflux (approx. 66 °C)
Reaction Time 2.5 hours4-6 hours
Typical Yield > 90%70-85%
Purification Method RecrystallizationVacuum Distillation

Characterization Data

This compound

  • Molecular Formula: C₉H₄F₁₇N

  • Molecular Weight: 449.11 g/mol [5]

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃): δ ~2.9-3.1 (t, 2H, -CH₂-NH₂), δ ~1.3-1.5 (br s, 2H, -NH₂)

  • ¹⁹F NMR (CDCl₃): Characteristic multiplets for CF₃ and CF₂ groups.

  • Mass Spectrometry (EI): m/z consistent with the molecular ion and fragmentation pattern.

Safety Considerations

  • Perfluorononanoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.

  • The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood.

  • This compound is expected to be corrosive and harmful if swallowed.[5] Handle with appropriate PPE.

Conclusion

The synthesis of this compound via the reduction of perfluorononanamide is a robust and scalable method for accessing this valuable fluorinated building block. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and efficiently synthesize this compound for applications in drug discovery and materials science. Careful attention to the anhydrous conditions and quenching procedures during the reduction step is critical for a successful and safe outcome.

References

An In-depth Technical Guide to the Physical Characteristics of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ID: 1H,1H-Perfluorononylamine CAS Number: 355-47-5[1][2][3] Molecular Formula: C₉H₄F₁₇N[1][3]

Abstract

This compound is a highly fluorinated amine. The substitution of hydrogen with fluorine imparts unique physicochemical properties, including thermal stability and distinct lipophilicity, which are of significant interest in various research and development sectors. This document provides a concise summary of the known physical characteristics of this compound, based on available experimental and computed data. It also outlines standard experimental protocols relevant to the determination of these properties.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound. It is critical to distinguish between experimentally determined values and computationally derived estimates, as the latter are predictive and await empirical validation.

PropertyValueUnitData TypeSource(s)
Molecular Weight449.11 g/mol Computed[1][3]
Boiling Point165°CExperimental[2]
Monoisotopic Mass449.0072279DaComputed[1]
XLogP35.1Computed[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific data. While specific protocols for this compound are not widely published, this section describes standard methods for determining the key physical properties listed above.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The sample of this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer during the condensation of the vapor. This stable temperature is the boiling point.

    • The atmospheric pressure is recorded, as boiling point is pressure-dependent.

pKa Determination by ¹⁹F-NMR

For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the acid dissociation constant (pKa). The chemical shift of the fluorine atoms is sensitive to the protonation state of the nearby amine group.

  • Principle: The pKa is determined by monitoring the change in the ¹⁹F NMR chemical shift of the fluorine nuclei adjacent to the amine group as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated forms.

  • Procedure:

    • A series of buffered solutions with known pH values are prepared.

    • A constant concentration of this compound is added to each buffer.

    • A ¹⁹F NMR spectrum is acquired for each sample. An internal reference standard, such as trifluoromethanesulfonate, may be used.[4]

    • The chemical shift of the target fluorine signal is plotted against the pH of the solution.

    • The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

Logical Workflow Visualization

The characterization of a novel or poorly understood chemical entity like this compound follows a logical progression. The following diagram illustrates a generalized workflow for determining its key physical and chemical properties.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Data Analysis & Reporting A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Boiling Point (Distillation) B->C D Melting Point (DSC) B->D E Density (Pycnometry) B->E F Solubility (Shake-Flask Method) B->F G pKa (¹⁹F-NMR Titration) B->G H LogP (HPLC/Shake-Flask) B->H I Data Compilation & Validation C->I D->I E->I F->I G->I H->I J Technical Datasheet Generation I->J

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety Data of 1H,1H-Perfluorononylamine

This technical guide provides a comprehensive overview of the safety-related data for this compound, geared towards researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of critical safety and property data.

This compound is a fluorinated amine with the chemical formula C₉H₄F₁₇N. The following tables summarize its key physical and chemical properties based on available computed data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 449.11 g/mol [1]
Exact Mass 449.0072279 Da[1]
XLogP3 5.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 26 Ų[1]
Heavy Atom Count 27[1]
Complexity 543[1]

Note: The data presented in this table are computationally derived.

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]

This information is based on notifications to the ECHA C&L Inventory.[1]

Pictograms:

Danger

Precautionary Statements:

A comprehensive set of precautionary statements, including P260, P264, P270, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P330, P363, P405, and P501, have been associated with this compound.[1]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for key toxicological endpoints relevant to the classification of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the subsequent step, with the goal of identifying a dose that causes mortality or evident toxicity.

  • Animal Selection: Typically, rodents (rats are preferred) are used. Animals are young, healthy adults of a single sex (usually females, as they are often slightly more sensitive).

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation and Administration: The test substance is typically administered orally via gavage. The vehicle used for administration should be inert and its toxicological properties known. Doses are prepared shortly before administration.

  • Procedure:

    • A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A small group of animals (typically 3) is dosed at the starting level.

    • The animals are observed for a period of up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

    • The number of mortalities within the observation period is recorded.

    • Based on the outcome (number of mortalities), the test is either stopped, or another group of animals is dosed at a higher or lower fixed dose level.

  • Data and Reporting: The final report includes details of the test animals, dosing, observations, body weight data, and mortality results, leading to a classification of the substance according to the GHS.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro method is used to identify corrosive substances and mixtures without the use of live animals.

  • Principle: The test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of a reconstructed human epidermis model. Cell viability is measured to determine the corrosive potential.

  • Model: A three-dimensional reconstructed human epidermis model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure:

    • The test substance (liquid or solid) is applied topically to the surface of the RhE tissue.

    • The substance is applied for two different exposure times, typically 3 minutes and 1 hour.

    • After the exposure period, the test substance is removed by rinsing.

    • The tissues are then incubated for a post-exposure period.

    • Cell viability is assessed using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and measured spectrophotometrically.

  • Data and Reporting: The percentage of viable cells is calculated relative to negative controls. A substance is identified as corrosive if the cell viability falls below a certain threshold at either of the specified exposure times. The results can also be used to sub-categorize corrosive materials based on the extent of viability reduction at the different exposure times.

Visualization of Hazard Response Workflow

The following diagram illustrates the logical workflow from hazard identification to the appropriate response actions for handling this compound.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response cluster_disposal Disposal H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke when using this product H302->P270 IF_SWALLOWED IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER/doctor. H302->IF_SWALLOWED H314 H314: Causes severe skin burns and eye damage P260 P260: Do not breathe dust/fume/gas/mist/vapors/spray H314->P260 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection H314->P280 IF_ON_SKIN IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. H314->IF_ON_SKIN IF_IN_EYES IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. H314->IF_IN_EYES IF_INHALED IF INHALED: Remove person to fresh air and keep comfortable for breathing. H314->IF_INHALED P501 P501: Dispose of contents/container in accordance with local/regional/national/international regulations. IF_SWALLOWED->P501 IF_ON_SKIN->P501 IF_IN_EYES->P501 IF_INHALED->P501

Caption: Hazard and Response Workflow for this compound.

References

Technical Guide on the Solubility of 1H,1H-Perfluorononylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-Perfluorononylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for researchers to determine precise quantitative values.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueSource
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine[1]
CAS Number 355-47-5[1]
Molecular Formula C₉H₄F₁₇N[1]
Molecular Weight 449.11 g/mol [1]
Computed XLogP3 5.1[1]

Principles of Solubility for Fluorinated Amines

The solubility of this compound is dictated by its unique bifunctional nature: a highly fluorinated, long alkyl chain and a primary amine group.

  • The Perfluoroalkyl Chain : The C₈F₁₇ chain is responsible for the compound's fluorous nature. Perfluorocarbons are known to be both hydrophobic (water-repelling) and lipophobic (oil-repelling). This is due to the high electronegativity and low polarizability of the fluorine atoms, which results in weak van der Waals interactions with both hydrocarbon and polar solvent molecules.[2] Consequently, highly fluorinated compounds often exhibit limited solubility in common organic solvents.

  • The Amine Functional Group : The primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding. Generally, amines are soluble in many organic solvents.[3] The basicity of the amine group also allows for salt formation in the presence of acids, which can dramatically increase solubility in protic solvents. However, the introduction of fluorine atoms weakens the basicity of amines.[4]

The overall solubility of this compound in a given organic solvent is a balance between the fluorous nature of its tail and the polar, basic nature of its amine head.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on general chemical principles. The following table summarizes the expected solubility of this compound in various classes of organic solvents. It is critical for researchers to experimentally verify these predictions.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Fluorinated Solvents Perfluorohexane, PerfluorooctaneSoluble"Like-dissolves-like" principle. The perfluorinated chain of the amine will have favorable interactions with fluorous solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleWhile the amine group can interact with these solvents, the long, lipophobic fluorinated tail is expected to significantly limit solubility.
Polar Protic Solvents Methanol, EthanolSparingly Soluble to InsolubleSimilar to polar aprotic solvents, the large fluorous tail will likely dominate, despite the potential for hydrogen bonding with the amine group.
Nonpolar Solvents Hexane, TolueneSparingly Soluble to InsolubleThe lipophobicity of the perfluoroalkyl chain leads to poor interactions with hydrocarbon-based solvents.
Chlorinated Solvents Dichloromethane, ChloroformSparingly SolubleThese solvents have intermediate polarity and may offer slightly better solvation compared to hydrocarbons, but solubility is still expected to be limited.
Semiconductor Solvents PGMEA, Ethyl Lactate, CyclohexanoneSoluble to Sparingly SolublePatent literature suggests its use in formulations with these solvents, indicating at least moderate solubility is achievable for specific applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the shake-flask method is a reliable and widely adopted technique.[5][6][7][8] The following protocol outlines the procedure for determining the solubility of this compound, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid or liquid)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved material at the end of the equilibration period.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial. Prepare at least three replicates for statistical validity.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For poorly soluble compounds, this can range from 24 to 72 hours.[5] A preliminary time-course study is recommended to determine the minimum time to reach a solubility plateau.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturate with the same organic solvent to a concentration that falls within the linear range of the GC-MS calibration curve. A series of dilutions may be necessary.

  • Quantitative Analysis by GC-MS:

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the GC-MS to generate a calibration curve (peak area vs. concentration).

    • Sample Analysis: Inject the diluted, filtered sample onto the GC-MS under the same conditions as the standards.

    • Quantification: Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

    • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor used. Report the final solubility in units such as g/L or mol/L.

    Note on GC-MS Analysis of Amines: Amines can sometimes exhibit poor peak shape and tailing on standard GC columns.[9] Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic performance if necessary.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A 1. Add Excess Solute (this compound) B 2. Add Known Volume of Solvent A->B to vial C 3. Agitate in Shaker (24-72h at const. Temp) B->C D 4. Settle Undissolved Solute C->D E 5. Filter Supernatant (0.22 µm PTFE filter) D->E withdraw aliquot F 6. Dilute Filtered Saturate E->F G 7. Analyze by GC-MS F->G H 8. Quantify using Calibration Curve G->H I 9. Calculate Solubility (g/L or mol/L) H->I

Fig. 1: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of 1H,1H-Perfluorononylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectral data for 1H,1H-Perfluorononylamine is limited. This guide utilizes data from the closely related homolog, 1H,1H-Perfluorooctylamine, as a representative example to illustrate the expected spectroscopic characteristics. All presented data and protocols should be considered illustrative for this class of compounds.

Introduction

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a saturated nine-carbon chain where most hydrogen atoms have been replaced by fluorine, with a terminal primary amine group. This unique structure imparts distinct chemical properties and requires specific analytical techniques for characterization. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Due to the absence of specific experimental data for this compound, the following tables present predicted or typical spectral data based on general principles and data from analogous compounds like 1H,1H-Perfluorooctylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the protons on the carbon adjacent to the nitrogen and the amine group itself.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.0 - 3.5Triplet (t)2H-CH₂-CF₂-
~ 1.5 - 2.5Broad Singlet2H-NH₂

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon, with characteristic splitting patterns due to coupling with adjacent fluorine atoms.

Chemical Shift (δ) ppmMultiplicityAssignment
~ 40 - 50Triplet (t)-CH₂-CF₂-
~ 105 - 125Multiplets-CF₂- chain
~ 115 - 120Triplet of Triplets (tt)-CF₂-CF₃
~ 118 - 122Quartet (q)-CF₃

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is a highly informative technique for fluorinated compounds, with distinct chemical shifts for each fluorine environment.

Chemical Shift (δ) ppmMultiplicityAssignment
~ -81Triplet (t)-CF₃
~ -115 to -126Multiplets-CF₂- chain
~ -128Multiplet-CH₂-CF₂-
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations and characteristic N-H amine absorptions.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (two bands)N-H stretch (primary amine)
2960 - 2850MediumC-H stretch
1650 - 1580MediumN-H bend (scissoring)
1300 - 1000StrongC-F stretch
900 - 650Medium, BroadN-H wag
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of perfluoroalkylamines typically results in extensive fragmentation of the fluorinated chain. The molecular ion may be weak or absent.

m/zRelative IntensityAssignment
[M]+Low to AbsentMolecular Ion
[M-HF]+VariableLoss of hydrogen fluoride
CₙF₂ₙ₊₁⁺HighFragments from the perfluoroalkyl chain (e.g., CF₃⁺, C₂F₅⁺, C₃F₇⁺)
CH₂=NH₂⁺HighAlpha-cleavage product

Experimental Protocols

The following are generalized protocols for acquiring spectral data for perfluoroalkylamines. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: A spectrometer equipped with a fluorine probe is necessary.

    • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

    • Referencing: Use an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Transmittance or Absorbance.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Background: Record a background spectrum of the salt plates or solvent for subtraction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.

  • Ionization:

    • Method: Electron Ionization (EI) is common for generating fragment-rich spectra.

    • Electron Energy: Typically 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-500) to capture both low-mass fragments and the potential molecular ion.

  • Data Analysis: Identify the molecular ion (if present) and characteristic fragment ions. The fragmentation pattern of perfluorinated compounds can be complex due to rearrangements.

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C, 19F) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Information cluster_compound This compound Structure cluster_techniques Spectroscopic Techniques Structure C₉H₄F₁₇N NMR NMR (Proton, Carbon, Fluorine Environments) Structure->NMR Provides IR IR (Functional Groups: N-H, C-F) Structure->IR Provides MS MS (Molecular Weight & Fragmentation) Structure->MS Provides

Caption: Relationship between molecular structure and spectroscopic information.

An In-depth Technical Guide on the Thermal Stability of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermal stability of 1H,1H-Perfluorononylamine, a subject of increasing interest due to the widespread use of per- and polyfluoroalkyl substances (PFAS). Given the limited publicly available data on this specific compound, this document synthesizes information from closely related long-chain perfluorinated compounds to provide a robust framework for understanding its thermal properties. The methodologies and potential decomposition pathways described herein are based on established principles of fluorine chemistry and thermal analysis.

Introduction to the Thermal Stability of Perfluorinated Compounds

Per- and polyfluoroalkyl substances are characterized by the immense strength of the carbon-fluorine (C-F) bond, which imparts exceptional chemical and thermal stability. This stability, while beneficial in many industrial applications, also contributes to their persistence in the environment. Understanding the thermal decomposition of these compounds is critical for developing effective remediation strategies, such as incineration, and for ensuring their safe handling and application at elevated temperatures.

The thermal degradation of long-chain PFAS, like this compound, is generally initiated by the cleavage of the weaker C-C bonds rather than the C-F bonds. This process typically leads to the formation of perfluoroalkyl radicals, which then undergo a series of complex reactions to form a variety of smaller, volatile organofluorine compounds. In an inert atmosphere, pyrolysis is the dominant degradation process, while in the presence of oxygen, oxidative decomposition occurs, potentially leading to the formation of oxygenated byproducts.

Quantitative Thermal Stability Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound under an inert nitrogen atmosphere.

Temperature Range (°C)Mass Loss (%)Proposed Process
< 150< 1%Desorption of adsorbed moisture and volatile impurities.
150 - 350~5%Initial decomposition, potential loss of the amine functional group.
350 - 500~45%Major decomposition of the perfluoroalkyl chain via C-C bond scission.
> 500~50%Continued fragmentation and volatilization of smaller perfluorinated species.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard experimental protocol for determining the thermal stability of this compound using thermogravimetric analysis.

3.1. Instrumentation

  • Thermogravimetric Analyzer: A TGA instrument capable of heating to at least 800°C with a sensitive microbalance (e.g., Mettler Toledo TGA/SDTA 851e or similar).

  • Crucibles: Inert crucibles, typically made of alumina (Al₂O₃) or platinum (Pt), with a capacity of 70-150 µL.

  • Purge Gas: High-purity nitrogen (99.999%) or argon to maintain an inert atmosphere.

3.2. Sample Preparation

  • Ensure the this compound sample is of high purity and, if solid, in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared, clean, and dry TGA crucible.

3.3. TGA Method Parameters

  • Temperature Program:

    • Initial Temperature: 30°C

    • Heating Rate: A standard rate of 10°C/min is recommended. For higher resolution of thermal events, a slower rate of 5°C/min can be used.

    • Final Temperature: 800°C, or until no further mass loss is observed.

  • Atmosphere:

    • Purge Gas: Nitrogen

    • Flow Rate: 50 mL/min to ensure an inert environment and to efficiently remove decomposition products from the furnace.

3.4. Procedure

  • Place the crucible containing the sample onto the TGA balance.

  • Start the TGA method with the specified parameters.

  • The instrument will record the mass of the sample as a function of temperature.

  • Upon completion of the run, allow the furnace to cool to room temperature.

  • Remove the sample crucible.

3.5. Data Analysis

  • Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

  • The onset temperature of decomposition is determined from the point of significant mass loss.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for TGA

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Analysis cluster_data Data Processing Sample This compound Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible Load Load Sample into TGA Crucible->Load TGA TGA Instrument Parameters Set Parameters: - Temp Program (30-800°C @ 10°C/min) - N2 Purge (50 mL/min) TGA->Parameters Parameters->Load Run Initiate Heating Program Load->Run Record Record Mass vs. Temperature Run->Record Plot Plot TGA/DTG Curves Record->Plot Analyze Determine Decomposition Temperatures Plot->Analyze Report Generate Report Analyze->Report

TGA Experimental Workflow

4.2. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions, based on the known behavior of similar perfluorinated compounds. The process is initiated by C-C bond cleavage, leading to the formation of radicals and subsequent rearrangement and fragmentation into smaller, more volatile perfluorinated species.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PFNA This compound (C8F17CH2NH2) Initiation Heat (350-500°C) PFNA->Initiation Radicals C-C Bond Cleavage (Formation of Perfluoroalkyl Radicals) Initiation->Radicals Rearrangement Radical Rearrangement Radicals->Rearrangement Fragmentation Fragmentation Rearrangement->Fragmentation Products Formation of Volatile Products (e.g., Perfluoroalkenes, smaller perfluorinated alkanes) Fragmentation->Products Termination Radical Recombination Products->Termination FinalProducts Stable End Products Termination->FinalProducts

Proposed Thermal Decomposition Pathway

Conclusion

While specific experimental data for the thermal stability of this compound remains to be published, a strong predictive understanding can be established by examining the behavior of analogous long-chain perfluorinated compounds. The high strength of the C-F bond suggests significant thermal stability, with decomposition likely initiating at temperatures above 350°C via C-C bond scission. The provided TGA protocol offers a standardized method for obtaining precise quantitative data. The proposed decomposition pathway serves as a logical framework for understanding the degradation mechanism in an inert atmosphere. Further research, including evolved gas analysis coupled with TGA, would provide a more detailed picture of the decomposition products and reaction kinetics.

Potential Research Areas for 1H,1H-Perfluorononylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H-Perfluorononylamine is a fluorinated organic compound with growing interest in various scientific and industrial fields. Its unique properties, stemming from the highly electronegative fluorine atoms, make it a promising candidate for advanced material development and biomedical applications. This technical guide explores potential research areas for this compound, providing an in-depth overview of its applications in surface modification, materials science, and biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further investigation and innovation.

Introduction

This compound, with the chemical formula C₉H₄F₁₇N, is a single-chain perfluoroalkyl substance. The presence of the long perfluorinated tail imparts unique characteristics such as hydrophobicity, oleophobicity, and high thermal and chemical stability. The terminal amine group provides a reactive site for further chemical modifications, making it a versatile building block for creating functionalized surfaces and materials. Current research highlights its potential in creating superhydrophobic surfaces, biocompatible coatings, and as a tool in studying biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different experimental settings.

PropertyValueReference
Molecular Formula C₉H₄F₁₇NPubChem
Molecular Weight 449.11 g/mol PubChem
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge
Boiling Point Not specified
Solubility Insoluble in water, soluble in fluorinated and some organic solventsGeneral knowledge
CAS Number 355-47-5PubChem

Research Area: Surface Modification and Materials Science

The primary application of this compound lies in the modification of material surfaces to impart desirable properties such as hydrophobicity and oleophobicity.

Creation of Hydrophobic and Oleophobic Surfaces

This compound can be grafted onto various substrates to create surfaces that repel water and oil. A notable example is the laccase-mediated grafting onto lignocellulosic materials like jute.

SubstrateModifying AgentWater Contact Angle (°)Oil Contact Angle (°)Reference
JuteThis compound (PFNL)Increased by 46.35%117.16[1][2]
Jute4-[4-(trifluoromethyl)phenoxy]phenol (TFMPP)Increased by 41.94%Not Reported[1][2]

This protocol describes a general procedure for the enzymatic grafting of this compound onto a lignocellulosic surface.

  • Substrate Preparation: Jute fibers are thoroughly cleaned and dried to remove any surface impurities.

  • Enzyme Solution Preparation: A solution of laccase enzyme is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

  • Grafting Reaction:

    • The jute fibers are immersed in the laccase solution.

    • This compound is added to the mixture. The reaction is carried out with gentle agitation at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 2 hours).

  • Washing and Drying: The modified jute fibers are removed from the reaction mixture, washed extensively with appropriate solvents (e.g., ethanol, water) to remove any unreacted amine and enzyme, and then dried.

  • Characterization: The surface properties of the modified jute are characterized using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM).

G cluster_prep Substrate & Enzyme Preparation cluster_reaction Grafting Reaction cluster_post Post-Treatment & Analysis Jute Jute Fibers Reaction Incubation with This compound Jute->Reaction Laccase Laccase Solution Laccase->Reaction Wash Washing & Drying Reaction->Wash Analysis Surface Characterization (Contact Angle, XPS, SEM) Wash->Analysis

Laccase-mediated grafting of this compound onto jute fibers.
Development of Liquiphobic Coatings

This compound can be incorporated into polymeric materials to create coatings that repel a wide range of liquids.

This protocol outlines the synthesis of a random copolymer for creating liquiphobic surfaces, as suggested by patent literature.[3]

  • Monomer Preparation: A fluorinated monomer derived from this compound is synthesized. This typically involves reacting the amine with a suitable acrylate or methacrylate precursor.

  • Polymerization:

    • The fluorinated monomer, a co-monomer (e.g., one with a functional group for surface adhesion), and a radical initiator are dissolved in an appropriate solvent in a reaction flask equipped with a condenser and nitrogen inlet.

    • The mixture is purged with nitrogen and heated to initiate polymerization (e.g., 60-110°C).

    • The reaction is allowed to proceed for a set time (e.g., 2-24 hours).

  • Purification: The resulting polymer is purified, for example, by precipitation in a non-solvent, followed by filtration and drying.

  • Coating Application: The purified polymer is dissolved in a suitable solvent and applied to a substrate surface via methods like spin-coating or dip-coating.

  • Curing: The coated substrate is heated to facilitate solvent evaporation and promote adhesion of the polymer film to the surface.

G Monomer Fluorinated & Functional Monomers Polymerization Radical Polymerization Monomer->Polymerization Polymer Fluorinated Copolymer Polymerization->Polymer Coating Surface Coating (Spin or Dip-Coating) Polymer->Coating Curing Heating/Curing Coating->Curing Surface Liquiphobic Surface Curing->Surface

Workflow for creating a liquiphobic surface using a fluorinated copolymer.

Research Area: Biological and Biomedical Applications

The unique interactions of fluorinated compounds with biological molecules open up avenues for research in drug development and diagnostics.

Investigating Perfluoroalkyl-Protein Interactions

Understanding how perfluoroalkyl substances interact with proteins is crucial for assessing their biological activity and potential toxicity. This compound has been used in studies to probe these interactions.

ProteinDispersing AgentDispersion Efficiency (%)Reference
Various ProteinsThis compoundShowed capacity to disperse, but less potent than PFNA[4]
Various ProteinsPerfluorononanoic acid (PFNA)53 - 100[4]

This protocol describes a general method for assessing the ability of a perfluoroalkyl compound to mediate the phase separation of proteins into a fluorous solvent.[4]

  • Protein Solution Preparation: A stock solution of the protein of interest is prepared in an aqueous buffer (e.g., PBS).

  • Perfluoroalkyl Compound Solution: A stock solution of this compound is prepared in a suitable solvent.

  • Phase Separation Assay:

    • In a microcentrifuge tube, the protein solution, the perfluoroalkyl compound solution, and a fluorous solvent (e.g., perfluorohexane) are combined.

    • The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and fluorous phases.

  • Quantification: The amount of protein in the fluorous phase is quantified, for example, by measuring its intrinsic fluorescence or by using a protein quantification assay. The dispersion efficiency is calculated as the percentage of the initial protein that has transferred to the fluorous phase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein Aqueous Protein Solution Mix Mix & Vortex Protein->Mix PFNA This compound Solution PFNA->Mix Solvent Fluorous Solvent Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Quantify Quantify Protein in Fluorous Phase Centrifuge->Quantify

Experimental workflow for assessing protein dispersion by this compound.
Developmental Toxicity Screening

This compound has been included in high-throughput screening assays to assess the developmental toxicity of per- and polyfluoroalkyl substances (PFAS).

CompoundCAS NumberDevelopmental Toxicity (≤100 µM)Reference
This compound355-47-5Inactive[5][6]

This protocol provides a general overview of a medium-throughput developmental toxicity assay using zebrafish embryos.[5][6]

  • Embryo Collection and Plating: Zebrafish embryos are collected shortly after fertilization and placed into multi-well plates containing embryo medium.

  • Compound Exposure: A solution of this compound in a suitable solvent (e.g., DMSO) is added to the wells at various concentrations. Control wells with solvent only are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for a specific period (e.g., up to 6 days post-fertilization).

  • Morphological Assessment: At the end of the exposure period, embryos are examined under a microscope for any developmental malformations, such as pericardial edema, yolk sac edema, and spinal curvature.

  • Data Analysis: The incidence and severity of malformations are recorded and analyzed to determine the concentration-response relationship and identify any toxic effects.

Future Research Directions

The unique properties of this compound suggest several promising avenues for future research:

  • Drug Delivery: The amine functionality can be used to conjugate drugs or targeting ligands, while the perfluorinated chain could facilitate transport across biological membranes or be used for creating stable nanoemulsions.

  • Biocompatible Coatings: Further research into the biocompatibility of surfaces modified with this compound could lead to applications in medical implants and devices to reduce biofouling.

  • Advanced Materials: Incorporation of this compound into novel polymers and composites could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties for applications in electronics, aerospace, and protective coatings.

  • Environmental Fate and Toxicology: More detailed studies are needed to fully understand the environmental persistence, bioaccumulation potential, and toxicological profile of this compound to ensure its safe and sustainable use.

Conclusion

This compound is a versatile fluorinated compound with significant potential in materials science and biomedical research. Its ability to create highly hydrophobic and oleophobic surfaces has been demonstrated, and it serves as a valuable tool for studying the interactions of perfluoroalkyl substances with biological systems. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of this intriguing molecule. Further investigation into the areas outlined will undoubtedly unlock new possibilities for innovation and technological advancement.

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1H,1H-Perfluorononylamine in surface modification. The primary application of this fluorinated amine is to create stable, low surface energy coatings that are both hydrophobic and oleophobic. Such surfaces are critical in a variety of fields, including microfluidics, biosensors, drug delivery systems, and as anti-fouling and anti-stiction coatings.

The protocols outlined below are based on established methods for creating self-assembled monolayers (SAMs) using similar fluorinated compounds. While specific quantitative data for this compound is not extensively available in the reviewed literature, the expected performance is analogous to other long-chain fluorinated silanes and thiols, which are provided for reference.

Principle of Surface Modification

This compound is an organoamine that can be used to form a self-assembled monolayer on various substrates. The amine headgroup reacts with surface hydroxyl groups (e.g., on silicon wafers, glass, or oxidized metals) to form a covalent bond. The long perfluorinated tail then orients away from the surface, creating a densely packed, low-energy interface. This perfluorinated layer imparts hydrophobic and oleophobic properties to the substrate.

Key Applications

  • Creation of Hydrophobic and Oleophobic Surfaces: The primary application is to dramatically lower the surface energy of a substrate, making it repellent to both water and oils.

  • Anti-Fouling Coatings: Modified surfaces can resist the non-specific adsorption of proteins, cells, and other biomolecules, which is crucial for biosensors and medical implants.

  • Microfluidics: Surface modification of microchannels can control fluid flow, prevent sample adhesion, and enable the creation of droplet-based microfluidic devices.

  • Drug Delivery: Coating of nanoparticles or drug carriers can improve their stability and control their interaction with biological environments.

Quantitative Data Summary

Note: The following data is based on closely related fluorinated compounds, such as 1H,1H,2H,2H-Perfluoro-1-decanol SAMs, and serves as an expected performance benchmark for this compound modified surfaces.

ParameterUntreated Substrate (e.g., Silicon Wafer)Expected Value After ModificationCharacterization TechniqueReference
Water Contact Angle 10° - 30°~110° - 115°Goniometry[1]
Surface Roughness (RMS) < 0.5 nmSub-nanometer (~0.8 - 1.3 nm)Atomic Force Microscopy (AFM)[1]
Monolayer Thickness N/A~1.5 nmEllipsometry / AFM[1]

Experimental Protocols

Substrate Preparation (Silicon Wafer Example)

A pristine and hydroxylated surface is crucial for the formation of a dense and stable self-assembled monolayer.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas source

Protocol:

  • Piranha Solution Preparation: In a glass container, slowly and carefully add hydrogen peroxide to sulfuric acid in a 3:7 volume ratio. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Cleaning: Immerse the silicon wafers in the Piranha solution for 10-15 minutes.

  • Rinsing: Thoroughly rinse the wafers with copious amounts of DI water.

  • Drying: Dry the wafers using a stream of nitrogen gas.

Surface Modification with this compound

Materials:

  • Cleaned and dried substrates

  • This compound

  • Anhydrous solvent (e.g., toluene or hexane)

  • Sealed reaction vessel

  • Inert gas (e.g., nitrogen or argon)

  • Ethanol or isopropanol

  • Oven

Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The use of an anhydrous solvent is critical to prevent premature polymerization in the solution.

  • Immersion: Place the cleaned and dried substrates in the silanization solution within a sealed container under an inert atmosphere to minimize exposure to moisture.

  • Reaction: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the desired monolayer density.

  • Rinsing: After the reaction, remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any physisorbed molecules.

  • Drying: Dry the substrates with a stream of nitrogen gas.

  • Baking (Curing): Place the modified substrates in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and promotes the formation of stable siloxane bonds with the surface.[2]

Characterization Methods

Contact Angle Goniometry
  • Purpose: To quantify the hydrophobicity of the modified surface.

  • Method: A droplet of a known liquid (typically DI water) is placed on the surface, and the angle between the droplet and the surface is measured. A high contact angle indicates a hydrophobic surface.

Atomic Force Microscopy (AFM)
  • Purpose: To visualize the surface topography and measure roughness.

  • Method: A sharp tip is scanned across the surface, and the deflection of the tip is used to create a 3D image of the surface. A well-formed SAM should result in a smooth, uniform surface.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental composition of the surface and confirm the presence of the fluorinated monolayer.

  • Method: The surface is irradiated with X-rays, causing the emission of electrons. The kinetic energy of these electrons is measured to identify the elements present and their chemical states. For a this compound modified surface, XPS spectra would be expected to show peaks corresponding to Fluorine (F 1s), Carbon (C 1s), Nitrogen (N 1s), Silicon (Si 2p), and Oxygen (O 1s). The high-resolution C 1s spectrum would show a significant component at a higher binding energy, characteristic of C-F bonds.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Piranha_Cleaning Piranha Cleaning Rinsing_DI DI Water Rinse Piranha_Cleaning->Rinsing_DI Drying_N2_Prep Nitrogen Drying Rinsing_DI->Drying_N2_Prep Solution_Prep Prepare 1-5 mM This compound in Anhydrous Solvent Drying_N2_Prep->Solution_Prep Immersion Immerse Substrate (2-24h, RT, Inert Atm.) Solution_Prep->Immersion Rinsing_Solvent Rinse with Anhydrous Solvent Immersion->Rinsing_Solvent Rinsing_Alcohol Rinse with Ethanol/Isopropanol Rinsing_Solvent->Rinsing_Alcohol Drying_N2_Mod Nitrogen Drying Rinsing_Alcohol->Drying_N2_Mod Baking Bake (110-120°C, 30-60 min) Drying_N2_Mod->Baking Contact_Angle Contact Angle Goniometry Baking->Contact_Angle AFM AFM Baking->AFM XPS XPS Baking->XPS

Caption: Experimental workflow for surface modification.

Surface_Interaction Substrate Substrate (e.g., Silicon) Hydroxyl Surface Hydroxyl Groups (-OH) Substrate->Hydroxyl SAM Self-Assembled Monolayer Hydroxyl->SAM Covalent Bonding via Amine Headgroup PFNA This compound (H₂N-(CH₂)₂-(CF₂)₇-CF₃) PFNA->SAM Covalent Bonding via Amine Headgroup Hydrophobic_Surface Hydrophobic/Oleophobic Surface SAM->Hydrophobic_Surface Perfluorinated Tails Orient Outward

Caption: Surface modification logical relationship.

References

1H,1H-Perfluorononylamine: An Exploration of Its Limited Role as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorononylamine is a long-chain primary amine characterized by a lengthy perfluorinated carbon chain. While the presence of an amine functional group typically suggests a wide range of applications in organic synthesis as a nucleophile or a base, the unique electronic properties imparted by the perfluoroalkyl moiety significantly alter its reactivity. Extensive literature searches reveal a notable absence of this compound as a commonly employed reagent in synthetic organic chemistry. This document aims to provide an understanding of the chemical properties that limit its utility and to offer a broader context on the reactivity of perfluoroalkylamines.

Application Notes: Understanding the Limited Reactivity

The primary reason for the limited use of this compound as a reagent stems from the profound electron-withdrawing effect of the perfluoroalkyl chain (C₈F₁₇). This effect has two major consequences on the adjacent primary amine group:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is significantly delocalized and withdrawn by the highly electronegative fluorine atoms. This drastically reduces the electron density on the nitrogen, making it a very poor nucleophile. Consequently, it does not readily participate in common nucleophilic substitution or addition reactions.

  • Reduced Basicity: The electron-withdrawing nature of the perfluoroalkyl chain also destabilizes the corresponding ammonium cation that would form upon protonation. This makes this compound an exceptionally weak base, rendering it ineffective for most applications where an amine base is required.

Due to these properties, this compound is not a suitable reagent for reactions such as:

  • Acylation reactions with acyl chlorides or anhydrides.

  • Alkylation reactions with alkyl halides.

  • Michael additions to α,β-unsaturated carbonyl compounds.

  • Serving as a base for deprotonation of acidic protons.

While direct applications as a reagent are not well-documented, long-chain perfluorinated amines may find niche applications in materials science, particularly in the formation of self-assembled monolayers or as components of fluorinated surfactants, where the properties of the perfluoroalkyl chain are of primary interest.

Experimental Protocols

Given the lack of documented use of this compound as a reagent in specific, reproducible organic synthesis protocols, detailed experimental methodologies cannot be provided. Researchers interested in exploring the potential reactivity of this compound would need to design experiments based on fundamental principles, keeping in mind its significantly attenuated nucleophilicity and basicity. Any such investigation should be approached with caution due to the potential hazards associated with fluorinated compounds.

Safety and Handling

This compound is classified as a hazardous substance. According to available safety data, it is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conceptual Visualization of Electronic Effects

The following diagram illustrates the key structural features of this compound and the resulting electronic effects that govern its reactivity.

G cluster_0 This compound Structure and Electronic Effects cluster_1 Electronic Effects cluster_2 Predicted Reactivity Reagent C₈F₁₇-CH₂-CH₂-NH₂ Effect1 Strong Electron-Withdrawing Effect of Perfluoroalkyl Chain (C₈F₁₇) Effect2 Reduced Electron Density on Nitrogen Atom Effect1->Effect2 Effect3 Low Nucleophilicity and Basicity Effect2->Effect3 Reactivity Poor Reagent for Nucleophilic Substitutions and as a Base Effect3->Reactivity Leads to

Caption: Electronic effects in this compound leading to low reactivity.

Conclusion

References

Application Notes and Protocols for Reactions of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 1H,1H-Perfluorononylamine, a critical building block in the synthesis of fluorinated molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for primary amine reactions and are adapted for this specific fluorinated amine.

N-Acylation of this compound with Acyl Chlorides

N-acylation is a fundamental reaction for the formation of amide bonds.[1] The reaction of this compound with an acyl chloride proceeds via nucleophilic acyl substitution to yield the corresponding N-(1H,1H-perfluorononyl) amide. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.[1]

Experimental Protocol: Synthesis of N-Benzoyl-1H,1H-perfluorononylamine

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-benzoyl-1H,1H-perfluorononylamine.

Data Presentation: N-Acylation Reactions
Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChlorideTriethylamineDichloromethane20 to RT92
Benzoyl ChloridePyridineDichloromethane30 to RT88
4-Bromobutyryl ChlorideTriethylamineDichloromethane40 to RT85

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve this compound in DCM Base Add Triethylamine Amine->Base Cool Cool to 0 °C Base->Cool AcylChloride Add Acyl Chloride Solution Dropwise Cool->AcylChloride Stir Stir at RT for 2-4h AcylChloride->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General workflow for the N-acylation of this compound.

Sulfonamide Synthesis with this compound

The reaction of primary amines with sulfonyl chlorides is a robust method for the synthesis of sulfonamides, a functional group prevalent in many therapeutic agents.[2][3] The reaction proceeds via nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[2]

Experimental Protocol: Synthesis of N-(1H,1H-perfluorononyl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add the solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(1H,1H-perfluorononyl)benzenesulfonamide.

Data Presentation: Sulfonamide Synthesis
Sulfonyl ChlorideBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Benzenesulfonyl chloridePyridineDichloromethane180 to RT85
p-Toluenesulfonyl chlorideTriethylamineDichloromethane200 to RT82
2,4-Dichlorobenzenesulfonyl chloridePyridineDichloromethane240 to RT78

Experimental Workflow: Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve this compound in DCM Base Add Pyridine Amine->Base Cool Cool to 0 °C Base->Cool SulfonylChloride Add Sulfonyl Chloride Solution Dropwise Cool->SulfonylChloride Stir Stir at RT for 12-24h SulfonylChloride->Stir Quench Quench with Water Stir->Quench Separate Separate Organic Layer Quench->Separate Wash Wash Organic Layer Separate->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General workflow for the synthesis of sulfonamides from this compound.

Nucleophilic Aromatic Substitution with this compound

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for the functionalization of aryl compounds.[4] this compound can act as a nucleophile to displace a leaving group, typically a halide, on an electron-deficient aromatic ring.[4]

Experimental Protocol: Synthesis of N-(1H,1H-perfluorononyl)-4-nitroaniline

Materials:

  • This compound

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 1-fluoro-4-nitrobenzene and this compound.

  • Addition of Base and Solvent: Add 1.5 equivalents of potassium carbonate and ethanol.

  • Reaction: Heat the mixture to reflux for 8-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and precipitate the product by adjusting the pH.

  • Purification: Filter the precipitate and purify by recrystallization or column chromatography to obtain the pure N-(1H,1H-perfluorononyl)-4-nitroaniline.

Data Presentation: Nucleophilic Aromatic Substitution
Aryl HalideBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1-Fluoro-4-nitrobenzeneK₂CO₃Ethanol16Reflux75
1-Chloro-2,4-dinitrobenzeneNaHCO₃DMF1210080
2-ChloropyridineK₂CO₃DMSO2412065

Logical Relationship: SNAᵣ Reaction

SNAr_Relationship Amine This compound (Nucleophile) Product N-Aryl-1H,1H-perfluorononylamine Amine->Product Nucleophilic Attack ArylHalide Electron-Deficient Aryl Halide ArylHalide->Product Substrate Base Base (e.g., K₂CO₃) Base->Product Facilitates Reaction

Caption: Logical relationship in the SNAᵣ reaction of this compound.

References

Applications of 1H,1H-Perfluorononylamine in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H,1H-Perfluorononylamine in polymer chemistry. The primary application of this fluorinated amine is as a precursor to monomers that can be polymerized to create polymers with unique surface properties, chemical resistance, and thermal stability. These polymers are of significant interest in the development of advanced materials for coatings, biomedical devices, and drug delivery systems.

Application Notes

This compound is typically not used directly in polymerization. Instead, it is first converted into a polymerizable monomer, most commonly an acrylamide derivative, N-(1H,1H-perfluorononyl)acrylamide. The resulting polymers, poly(N-(1H,1H-perfluorononyl)acrylamide), possess a hydrocarbon backbone with long perfluoroalkyl side chains. This "comb-like" structure is crucial for imparting the desired properties to the material.[1]

The key characteristics of polymers derived from this compound include:

  • Low Surface Energy: The perfluorinated side chains migrate to the polymer-air interface, creating a surface with very low surface energy. This results in highly hydrophobic and oleophobic surfaces, making them ideal for creating water and oil repellent coatings.[1][2]

  • Chemical Inertness: The strong carbon-fluorine bonds in the side chains provide excellent resistance to chemical attack, enhancing the durability of the polymer in harsh environments.

  • Thermal Stability: Fluorinated polymers are known for their high thermal stability, a property conferred by the robust C-F bonds.

  • Biocompatibility: While specific data on poly(N-(1H,1H-perfluorononyl)acrylamide) is limited, many fluorinated polymers exhibit good biocompatibility, making them suitable for biomedical applications. However, the cytotoxicity of any new polymer should be thoroughly evaluated.[3]

These properties lead to a range of applications in polymer chemistry:

  • Surface Modification: Polymers containing perfluorononyl side chains can be used to modify the surfaces of other materials, imparting hydrophobicity and reducing friction. This is particularly relevant for textiles, medical devices, and microfluidic systems.

  • Protective Coatings: Due to their chemical and thermal resistance, these polymers can be used as protective coatings for various substrates, including metals and other polymers.

  • Drug Delivery: The unique properties of fluorinated polymers can be exploited in drug delivery systems. For instance, they can be used to create nanoparticles or micelles for encapsulating therapeutic agents. The hydrophobic nature of the perfluorinated chains can be balanced with hydrophilic segments to create amphiphilic block copolymers that self-assemble in aqueous environments.

  • Biomaterials: The low surface energy and potential for biocompatibility make these polymers candidates for use in medical implants and devices where resistance to biofouling is desired.

Experimental Protocols

Protocol 1: Synthesis of N-(1H,1H-Perfluorononyl)acrylamide Monomer

This protocol is adapted from the general synthesis of N-alkyl acrylamides.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous THF to the stirred amine solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent to yield pure N-(1H,1H-perfluorononyl)acrylamide.

Characterization: The structure of the synthesized monomer should be confirmed by FTIR, 1H NMR, and 13C NMR spectroscopy.

Protocol 2: Free-Radical Polymerization of N-(1H,1H-Perfluorononyl)acrylamide

This protocol is based on the free-radical polymerization of similar fluorinated acrylamide monomers.[4]

Materials:

  • N-(1H,1H-Perfluorononyl)acrylamide (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Ethanol (non-solvent for precipitation)

Procedure:

  • Dissolve the N-(1H,1H-perfluorononyl)acrylamide monomer and AIBN (typically 0.1-1 mol% with respect to the monomer) in anhydrous 1,4-dioxane in a Schlenk flask equipped with a magnetic stir bar.

  • De-gas the solution by three freeze-pump-thaw cycles or by bubbling with dry nitrogen or argon for at least 30 minutes to remove oxygen.

  • Heat the reaction mixture to 70-80 °C in an oil bath under an inert atmosphere with continuous stirring.

  • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The polymerization will result in a more viscous solution.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as ethanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The structure should be confirmed by FTIR and NMR spectroscopy. The thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

Due to the limited availability of specific data for poly(N-(1H,1H-perfluorononyl)acrylamide), the following tables present representative data from analogous fluorinated polymers. This data is intended to provide a general understanding of the expected properties.

Table 1: Polymerization Data of a Representative Fluoro-Acrylamide Polymer

ParameterValueReference
Monomer4-(4'-trifluoromethyl) phenoxy acrylamide[4]
InitiatorAIBN[4]
Solvent1,4-dioxane[4]
Polymerization Temperature75 °C[4]
Number Average Molecular Weight (Mn)1.3 x 105 g/mol [4]
Weight Average Molecular Weight (Mw)4.1 x 105 g/mol [4]
Polydispersity Index (PDI)3.2[4]
Glass Transition Temperature (Tg)285.68 °C[4]

Table 2: Surface Properties of Various Fluorinated and Non-Fluorinated Polymers

PolymerCritical Surface Tension (mJ/m²)Water Contact Angle (°)Reference
Poly(hexafluoropropylene)16.9112[5]
Polytetrafluoroethylene (PTFE)19.4109.2[5]
Polychlorotrifluoroethylene (PCTFE)30.899.3[5]
Polypropylene (PP)30.5102.1[5]
Polystyrene (PS)3487.4[5]
Poly(vinyl chloride) (PVC)37.985.6[5]
Poly(N-isopropylacrylamide) (PNIPAM)38.974.5[6]

Visualizations

The following diagrams illustrate the key processes described in this document.

monomer_synthesis cluster_reactants Reactants amine This compound reaction Reaction at 0°C to RT amine->reaction acryloyl_chloride Acryloyl chloride acryloyl_chloride->reaction triethylamine Triethylamine (Base) triethylamine->reaction solvent Anhydrous THF solvent->reaction monomer N-(1H,1H-perfluorononyl)acrylamide reaction->monomer

Caption: Workflow for the synthesis of N-(1H,1H-perfluorononyl)acrylamide monomer.

polymerization_workflow start Start dissolve Dissolve Monomer and Initiator in Dioxane start->dissolve degas De-gas by Freeze-Pump-Thaw dissolve->degas heat Heat to 70-80°C under Inert Atmosphere degas->heat polymerize Polymerization heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Ethanol cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end End: Poly(N-(1H,1H-perfluorononyl)acrylamide) dry->end

Caption: Experimental workflow for the free-radical polymerization of the monomer.

logical_relationship cluster_properties Key Properties cluster_applications Applications amine This compound monomer N-(1H,1H-perfluorononyl)acrylamide amine->monomer Monomer Synthesis polymer Poly(N-(1H,1H-perfluorononyl)acrylamide) monomer->polymer Polymerization prop1 Low Surface Energy polymer->prop1 prop2 Chemical Resistance polymer->prop2 prop3 Thermal Stability polymer->prop3 app1 Surface Modification prop1->app1 app3 Drug Delivery prop1->app3 app4 Biomaterials prop1->app4 app2 Protective Coatings prop2->app2 prop3->app2

Caption: Relationship between the starting material, polymer, properties, and applications.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces using 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the surface modification of substrates using 1H,1H-Perfluorononylamine to create highly hydrophobic surfaces. The protocols outlined below are intended for research and development purposes, particularly in fields where surface hydrophobicity is a critical factor, such as in drug delivery systems, microfluidics, and biomedical devices.

Application Notes

Perfluorinated compounds are of significant interest in material science and drug development due to their unique properties, including high hydrophobicity, chemical inertness, and thermal stability.[1] this compound (C₉H₄F₁₇N) is an organofluorine compound featuring a long perfluorinated carbon chain and a terminal primary amine group.[2] This structure makes it an ideal candidate for surface modification, as the perfluorinated "tail" imparts hydrophobicity, while the amine "head" allows for covalent attachment to a variety of surfaces.

The creation of hydrophobic surfaces is crucial in numerous applications within research and drug development.[3] For instance, in microfluidics, hydrophobic channels can facilitate droplet-based assays and prevent the non-specific adsorption of biomolecules. In drug delivery, modifying the surface of nanoparticles with a hydrophobic layer can control drug release profiles and improve biocompatibility. Furthermore, the introduction of fluorine into molecules can enhance their binding affinity to target proteins and improve pharmacokinetic properties.

The following protocols describe methods to covalently graft this compound onto substrates to form a stable, hydrophobic self-assembled monolayer (SAM).[4][5] The resulting modified surfaces are expected to exhibit a significant increase in water contact angle, indicating a successful transition to a hydrophobic state.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Surfaces via Amide Bond Formation

This protocol describes the modification of a surface functionalized with carboxylic acid groups. The primary amine of this compound reacts with the surface carboxyl groups in the presence of a coupling agent to form a stable amide bond.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Succinic anhydride

  • Triethylamine (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Hydroxylation:

    • Clean the substrate by sonicating in ethanol and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Immerse the cleaned substrate in Piranha solution for 30 minutes to introduce hydroxyl groups.

    • Rinse the substrate thoroughly with DI water and dry under a nitrogen stream.

  • Surface Amination:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the hydroxylated substrate in the APTES solution for 2 hours at room temperature.

    • Rinse the substrate with toluene and ethanol, then sonicate in ethanol for 5 minutes to remove any unbound APTES.

    • Dry the substrate under a nitrogen stream.

  • Surface Carboxylation:

    • Prepare a solution of succinic anhydride (0.1 M) and triethylamine (0.1 M) in anhydrous DCM.

    • Immerse the aminated substrate in this solution for 12 hours at room temperature.

    • Rinse the substrate with DCM and ethanol.

    • Dry the substrate under a nitrogen stream.

  • Activation of Carboxyl Groups:

    • Prepare a solution of DCC (0.1 M) and NHS (0.05 M) in anhydrous DCM.

    • Immerse the carboxylated substrate in this solution for 1 hour at room temperature.

    • Rinse the substrate with DCM.

  • Grafting of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous DCM.

    • Immerse the activated substrate in the perfluoroamine solution for 12 hours at room temperature.

    • Rinse the substrate with DCM and ethanol.

    • Dry the substrate under a nitrogen stream.

Protocol 2: Surface Modification of Hydroxylated Surfaces using a Crosslinker

This protocol utilizes a di-isocyanate crosslinker to attach this compound to a hydroxylated surface.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution

  • 1,6-Diisocyanatohexane (HDI) or other suitable di-isocyanate

  • This compound

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Hydroxylation:

    • Follow step 1 from Protocol 1.

  • Activation with Crosslinker:

    • Prepare a 1% (v/v) solution of HDI in anhydrous toluene.

    • Immerse the hydroxylated substrate in the HDI solution for 4 hours at 60°C.

    • Rinse the substrate with toluene and ethanol.

    • Dry the substrate under a nitrogen stream.

  • Grafting of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous DMF.

    • Immerse the activated substrate in the perfluoroamine solution for 12 hours at room temperature.

    • Rinse the substrate with DMF and ethanol.

    • Dry the substrate under a nitrogen stream.

Data Presentation

The success of the surface modification can be quantified by measuring the water contact angle. The following table provides expected values for the different stages of surface modification.

Surface ConditionExpected Water Contact Angle (°)
Unmodified (Cleaned Substrate)< 20°
Hydroxylated Surface< 10°
Aminated Surface40° - 60°
Carboxylated Surface20° - 40°
This compound Modified> 100°

Note: These are approximate values and can vary depending on the substrate and specific experimental conditions.

Visualization

experimental_workflow_1 A Clean Substrate B Piranha Treatment (Hydroxylation) A->B C APTES Treatment (Amination) B->C D Succinic Anhydride (Carboxylation) C->D E DCC/NHS Activation D->E F Grafting of This compound E->F G Hydrophobic Surface F->G

Caption: Workflow for Protocol 1: Amide Bond Formation.

experimental_workflow_2 A Clean Substrate B Piranha Treatment (Hydroxylation) A->B C HDI Crosslinker Activation B->C D Grafting of This compound C->D E Hydrophobic Surface D->E

Caption: Workflow for Protocol 2: Crosslinker Method.

References

Application Notes and Protocols for the Detection of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorononylamine is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the strength of the carbon-fluorine bond, these compounds are highly stable and persistent in the environment. The analysis of such compounds is of growing interest in environmental monitoring, toxicology, and various industrial applications. This document provides detailed application notes and protocols for the analytical detection of this compound.

Given the limited availability of published methods specifically for this compound, the following protocols have been adapted from established methods for structurally similar perfluorinated compounds, such as other long-chain perfluoroalkylamines and perfluoroalkyl acids. These protocols provide a robust starting point for method development and validation in your laboratory. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates a derivatization step, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Analytical Techniques Overview

The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical derivatization step is required to increase volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective, this is often the method of choice for the analysis of a wide range of PFAS, including amines, in various matrices. It typically does not require derivatization, simplifying sample preparation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of long-chain perfluorinated compounds using the described methodologies. Please note that this data is based on the analysis of analogous compounds and should be used as a guideline for method development and validation for this compound.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L0.05 - 2.0 µg/L
Linear Range 1 - 1000 µg/L0.1 - 500 µg/L
Recovery 70 - 110%80 - 120%
Precision (RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes the analysis of this compound in a liquid sample (e.g., water, plasma) after derivatization.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials: Weak Cation Exchange (WCX) SPE cartridges, Methanol (HPLC grade), Deionized water, 0.1% Ammonium Hydroxide in Methanol, Polypropylene tubes.

  • Procedure:

    • Cartridge Conditioning: Condition the WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the sample (e.g., 100 mL water) to a pH < 4 with a suitable acid (e.g., formic acid). Load the acidified sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elution: Elute the analyte with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Acylation)

  • Materials: Trifluoroacetic anhydride (TFAA), Ethyl acetate (anhydrous), Triethylamine (TEA).

  • Procedure:

    • Reconstitute the dried extract from the SPE step in 100 µL of anhydrous ethyl acetate.

    • Add 10 µL of triethylamine.

    • Add 20 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (starting point):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (starting point):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quality Control

  • Analyze a procedural blank with each batch of samples.

  • Analyze a matrix spike and a matrix spike duplicate to assess recovery and precision.

  • Use an internal standard (e.g., a deuterated analogue if available) to correct for matrix effects and variations in sample processing.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the direct analysis of this compound in a liquid sample.

1. Sample Preparation

  • For aqueous samples, a similar SPE procedure as described in Protocol 1 can be used for cleanup and concentration.

  • For biological samples (e.g., plasma, serum), protein precipitation is a common first step.

    • Procedure: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. The supernatant can be diluted and injected or further cleaned up by SPE.

2. LC-MS/MS Analysis

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions (starting point):

    • Column: C18 column suitable for PFAS analysis (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: 30% B to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (starting point):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined by infusing a standard of this compound.

      • Example MRM transitions for a similar compound (Perfluorooctylamine): Precursor ion [M+H]+ -> Product ions.

3. Quality Control

  • Similar to the GC-MS protocol, include procedural blanks, matrix spikes, and matrix spike duplicates.

  • The use of an isotopically labeled internal standard is highly recommended for accurate quantification.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMSMS LC-MS/MS Analysis SPE->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Protein_Precipitation->LCMSMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the detection of this compound.

GCMS_Protocol_Workflow Start Start: Liquid Sample SPE_Condition Condition SPE Cartridge Start->SPE_Condition Sample_Load Load Sample SPE_Condition->Sample_Load SPE_Wash Wash Cartridge Sample_Load->SPE_Wash Elution Elute Analyte SPE_Wash->Elution Evaporation1 Evaporate to Dryness Elution->Evaporation1 Derivatization Derivatize with TFAA Evaporation1->Derivatization Evaporation2 Evaporate Reagents Derivatization->Evaporation2 Reconstitution Reconstitute in Solvent Evaporation2->Reconstitution GCMS_Analysis Inject into GC-MS Reconstitution->GCMS_Analysis End End: Data Analysis GCMS_Analysis->End

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fluorinated compounds utilizing 1H,1H-Perfluorononylamine as a key building block. The incorporation of the perfluorononyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable strategy in medicinal chemistry and materials science.

Synthesis of N-(1H,1H-Perfluorononyl) Amides

The synthesis of amides from this compound is a straightforward and high-yielding process, typically achieved through the reaction with an acyl chloride in the presence of a base. This method allows for the introduction of the perfluorononyl moiety onto a wide range of molecular scaffolds.

Application: Synthesis of N-(1H,1H-Perfluorononyl)benzamide

This protocol describes the synthesis of N-(1H,1H-Perfluorononyl)benzamide, a key intermediate for the development of fluorinated bioactive molecules.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (C8F17CH2NH2)

  • Benzoyl chloride (C6H5COCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(1H,1H-Perfluorononyl)benzamide.

Quantitative Data:

CompoundMolecular FormulaStarting MaterialsSolventBaseReaction Time (h)Yield (%)
N-(1H,1H-Perfluorononyl)benzamideC16H8F17NOThis compound, Benzoyl chlorideDCMTriethylamine4-6>90

Characterization Data:

  • ¹H NMR: Expected signals for the methylene protons adjacent to the nitrogen and the aromatic protons of the benzoyl group.

  • ¹⁹F NMR: Characteristic signals for the C8F17 chain.

  • Mass Spectrometry: Calculation of the exact mass of the product for confirmation.

Synthesis of Fluorinated Schiff Bases

Schiff bases derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds and ligands for metal complexes. They are typically synthesized through the condensation reaction of the amine with an aldehyde.

Application: Synthesis of a Perfluorononyl-Substituted Salicylideneimine

This protocol outlines the synthesis of a Schiff base from this compound and salicylaldehyde. The resulting salicylideneimine can be used as a ligand in coordination chemistry or as a precursor for more complex fluorinated molecules.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (C8F17CH2NH2)

  • Salicylaldehyde (HOC6H4CHO)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol or methanol.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

CompoundMolecular FormulaStarting MaterialsSolventCatalystReaction Time (h)Yield (%)
2-((E)-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)imino)methyl)phenolC16H7F17NOThis compound, SalicylaldehydeEthanolAcetic Acid (cat.)2-4>85

Characterization Data:

  • ¹H NMR: Characteristic signals for the imine proton (-CH=N-), the phenolic proton (-OH), and the aromatic protons.

  • ¹⁹F NMR: Signals corresponding to the perfluorononyl chain.

  • IR Spectroscopy: A characteristic absorption band for the C=N bond.

Diagrams

Synthesis_of_Fluorinated_Compounds cluster_amide Synthesis of N-(1H,1H-Perfluorononyl) Amides cluster_schiff_base Synthesis of Fluorinated Schiff Bases Amine This compound Amide_Product N-(1H,1H-Perfluorononyl) Amide Amine->Amide_Product Base, Solvent AcylChloride Acyl Chloride AcylChloride->Amide_Product Amine_SB This compound SchiffBase_Product Fluorinated Schiff Base Amine_SB->SchiffBase_Product Solvent, Heat Aldehyde Aldehyde Aldehyde->SchiffBase_Product

Caption: Synthetic routes to fluorinated amides and Schiff bases.

Amide_Synthesis_Workflow start Start dissolve_amine Dissolve this compound and base in anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add Acyl Chloride solution dropwise cool->add_acyl_chloride react Stir at RT for 4-6h add_acyl_chloride->react workup Aqueous Workup (Wash with NaHCO3, Brine) react->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure N-(1H,1H-Perfluorononyl) Amide purify->end

Caption: Experimental workflow for amide synthesis.

Schiff_Base_Synthesis_Workflow start_sb Start dissolve_reactants Dissolve this compound and Aldehyde in Alcohol start_sb->dissolve_reactants reflux Reflux for 2-4h dissolve_reactants->reflux cool_precipitate Cool to RT and Collect Precipitate reflux->cool_precipitate wash Wash with cold solvent cool_precipitate->wash recrystallize Recrystallize (optional) wash->recrystallize end_sb Pure Fluorinated Schiff Base recrystallize->end_sb

Caption: Experimental workflow for Schiff base synthesis.

Application Notes and Protocols for 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and storage procedures for 1H,1H-Perfluorononylamine (CAS: 355-47-5). The information is intended to ensure the safe use of this compound in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are based on its known hazards and information from structurally similar perfluorinated compounds.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the following properties:

PropertyValueReference
Molecular FormulaC9H4F17N[1]
Molecular Weight449.11 g/mol [1]
Boiling Point165°C[2]
IUPAC Name2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine[1]

Hazard Identification and Safety Precautions

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

Safety Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye/Face Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted based on the specific requirements of your experiment.

Protocol: Aliquoting and Diluting this compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials: this compound, appropriate solvent, volumetric flasks, pipettes, and waste containers.

    • Don the appropriate PPE as described in Section 2.

  • Procedure:

    • Place the stock container of this compound in the chemical fume hood.

    • Carefully open the container.

    • Using a calibrated pipette, slowly aspirate the desired volume of the amine.

    • Dispense the amine into a volumetric flask containing a portion of the desired solvent.

    • Rinse the pipette with the solvent to ensure complete transfer.

    • Add solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) guidelines for proper disposal of perfluorinated compounds.

Storage Procedures

  • Store this compound in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill and Emergency Procedures

Small Spills:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills:

  • Evacuate the laboratory and alert others in the area.

  • Contact your institution's EHS department immediately.

  • Prevent the spill from entering drains or waterways.

  • Only personnel trained in hazardous material cleanup should address large spills.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Visual Workflows

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_aliquot Aliquot/Weigh Compound prep_hood->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_waste Dispose of Waste handle_reaction->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe storage_store Store in Cool, Dry, Ventilated Area cleanup_ppe->storage_store

Caption: Workflow for Safe Handling and Storage of this compound.

Spill_Response_Logic spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect into Waste Container absorb->collect clean Clean Spill Area collect->clean contact_ehs Contact EHS evacuate->contact_ehs

Caption: Logical Flow for Spill Response Procedures.

References

Application Notes and Protocols for 1H,1H-Perfluorononylamine as a Precursor for Perfluoroalkyl Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluorononylamine is a polyfluorinated compound that is recognized as a potential precursor to per- and polyfluoroalkyl substances (PFAS), a class of persistent organic pollutants of significant environmental and health concern. Understanding the transformation pathways of this compound is crucial for assessing its environmental fate, toxicological profile, and its contribution to the overall burden of terminal PFAS compounds such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA).

These application notes provide an overview of the potential biotic and abiotic transformation pathways of this compound and detailed protocols for studying its degradation and analyzing its transformation products. The methodologies described are based on established principles for the study of other fluorinated precursors, such as fluorotelomer alcohols and sulfonamides.

Biotransformation of this compound

The biotransformation of this compound is anticipated to proceed via pathways similar to those observed for other polyfluorinated alkyl substances, such as fluorotelomer alcohols. Microbial degradation is a key process in the environmental fate of these compounds. The primary amine group of this compound is susceptible to enzymatic oxidation, which can initiate a cascade of reactions leading to the formation of perfluorinated carboxylic acids (PFCAs).

Proposed Biotransformation Pathway

The proposed biotransformation of this compound to PFNA and other shorter-chain PFCAs is depicted below. This pathway involves initial oxidation of the amine, followed by deamination, further oxidation, and subsequent cleavage of two-carbon units via a process analogous to beta-oxidation.

Biotransformation_Pathway This compound This compound Intermediate_Aldehyde Perfluorononyl Aldehyde This compound->Intermediate_Aldehyde Oxidative Deamination Intermediate_Carboxylic_Acid 1H,1H-Perfluorononanoic Acid Intermediate_Aldehyde->Intermediate_Carboxylic_Acid Oxidation PFNA Perfluorononanoic Acid (PFNA) Intermediate_Carboxylic_Acid->PFNA Defluorination & Oxidation PFOA Perfluorooctanoic Acid (PFOA) PFNA->PFOA β-oxidation like process Shorter_PFCAs Shorter-chain PFCAs PFOA->Shorter_PFCAs Further degradation

Biotransformation of this compound.
Experimental Protocol: Microbial Degradation of this compound

This protocol describes an aerobic biodegradation study using an activated sludge inoculum.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Activated sludge from a municipal wastewater treatment plant

  • Mineral salts medium (e.g., OECD 301 medium)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sterile amber glass bottles with screw caps

  • Shaking incubator

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

  • LC-MS/MS system

2. Experimental Setup:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acclimate the activated sludge by gradually introducing the test compound over a period of 1-2 weeks in the mineral salts medium.

  • Set up triplicate live microcosms by adding the acclimated sludge (e.g., 100 mg/L total suspended solids) to sterile amber glass bottles containing mineral salts medium.

  • Spike the microcosms with this compound to a final concentration of, for example, 1 mg/L.

  • Prepare triplicate sterile controls by adding the test compound to the mineral salts medium without the sludge.

  • Prepare triplicate abiotic controls by adding the test compound and sodium azide (to inhibit microbial activity) to the sludge-containing medium.

  • Incubate all bottles in a shaking incubator at a controlled temperature (e.g., 25°C) in the dark.

3. Sampling and Analysis:

  • Collect samples (e.g., 10 mL) from each microcosm at regular time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

  • Centrifuge the samples to separate the supernatant and the sludge pellet.

  • Extract the supernatant using SPE cartridges. Elute the analytes with an appropriate solvent (e.g., methanol with 2% ammonium hydroxide).

  • Extract the sludge pellet using a suitable solvent extraction method (e.g., sonication with acetonitrile).

  • Combine the extracts and concentrate them under a gentle stream of nitrogen.

  • Analyze the extracts using a validated LC-MS/MS method for this compound and its expected transformation products (e.g., PFNA, PFOA).

Abiotic Degradation of this compound

Abiotic degradation, particularly through oxidation by hydroxyl radicals (•OH), is another important transformation pathway for polyfluorinated compounds in the environment. This process can be simulated in the laboratory to understand the formation of stable PFAS.

Proposed Abiotic Oxidation Pathway

The oxidation of this compound by hydroxyl radicals is expected to initiate at the C-H bonds of the ethylamine group, leading to a series of oxidation and cleavage reactions that ultimately form PFCAs.

Abiotic_Oxidation_Pathway Start This compound Intermediate1 Carbon-centered radical Start->Intermediate1 H-abstraction Radical Hydroxyl Radical (•OH) Radical->Intermediate1 Intermediate2 Peroxy radical Intermediate1->Intermediate2 + O2 Intermediate3 Unstable intermediates Intermediate2->Intermediate3 Further reactions PFNA Perfluorononanoic Acid (PFNA) Intermediate3->PFNA PFOA Perfluorooctanoic Acid (PFOA) PFNA->PFOA Photochemical degradation Shorter_PFCAs Shorter-chain PFCAs PFOA->Shorter_PFCAs

Abiotic oxidation of this compound.
Experimental Protocol: Hydroxyl Radical Oxidation

This protocol describes a laboratory experiment to study the oxidation of this compound using a Fenton-like reaction to generate hydroxyl radicals.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Amber glass vials with Teflon-lined caps

  • Magnetic stirrer

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In an amber glass vial, prepare an aqueous solution of this compound (e.g., 1 mg/L) and adjust the pH to 3 with sulfuric acid.

  • Add FeSO₄·7H₂O to the solution to a final concentration of, for example, 10 mg/L.

  • Initiate the reaction by adding H₂O₂ to a final concentration of, for example, 50 mg/L.

  • Stir the reaction mixture at room temperature.

  • Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quench the reaction in the aliquots by adding a small amount of a radical scavenger (e.g., methanol or sodium sulfite).

  • Adjust the pH of the quenched samples to neutral with NaOH.

  • Analyze the samples directly by LC-MS/MS or after a suitable extraction and concentration step as described in the biotransformation protocol.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiments described above. These tables are for illustrative purposes to guide data presentation.

Table 1: Biotransformation of this compound in Activated Sludge

Time (days)This compound (µg/L)PFNA (µg/L)PFOA (µg/L)
01000< LOQ< LOQ
765012030
1430025080
2850400150
56< LOQ350200

LOQ: Limit of Quantification

Table 2: Abiotic Oxidation of this compound by Hydroxyl Radicals

Time (minutes)This compound (µg/L)PFNA (µg/L)PFOA (µg/L)
01000< LOQ< LOQ
3050015050
60200300120
12050450200
240< LOQ400250

LOQ: Limit of Quantification

Analytical Methodology: LC-MS/MS Protocol

1. Sample Preparation:

  • Follow the extraction and concentration steps outlined in the experimental protocols.

  • Reconstitute the final extract in a suitable solvent (e.g., 50:50 methanol:water).

  • Add an internal standard mixture containing isotopically labeled analogs of the target analytes.

2. LC-MS/MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate or 0.1% formic acid).

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Ionization Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for quantification and confirmation.

Table 3: Example MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound464444-
PFNA463419219
PFOA413369169
¹³C₈-PFOA (Internal Standard)421376175

Logical Workflow for Precursor Analysis

The overall workflow for investigating this compound as a PFAS precursor involves a series of logical steps from experimental design to data interpretation.

Logical_Workflow Start Define Research Question Exp_Design Experimental Design (Biotic/Abiotic) Start->Exp_Design Protocol_Dev Protocol Development Exp_Design->Protocol_Dev Execution Experiment Execution Protocol_Dev->Execution Sampling Sample Collection Execution->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Proc Data Processing & Quantification Analysis->Data_Proc Interpretation Data Interpretation Data_Proc->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Workflow for PFAS precursor analysis.

Conclusion

These application notes provide a framework for researchers to investigate the role of this compound as a precursor to persistent PFAS. The provided protocols for biotransformation and abiotic degradation studies, along with the analytical methodology, offer a comprehensive approach to understanding the environmental fate and transformation of this compound. The illustrative data and workflows serve as a guide for designing experiments and presenting results in a clear and structured manner. Further research is encouraged to refine these protocols and to generate specific quantitative data for the transformation of this compound under various environmentally relevant conditions.

Application Notes and Protocols for the Safe Disposal of 1H,1H-Perfluorononylamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H-Perfluorononylamine is a long-chain perfluorinated compound (PFAS) characterized by a nine-carbon fluorinated tail. Due to the exceptional strength of the carbon-fluorine bond, this and other PFAS compounds are highly resistant to thermal, chemical, and biological degradation, leading to their persistence in the environment. For researchers, scientists, and drug development professionals, the generation of waste containing this compound necessitates the implementation of robust and environmentally responsible disposal methods. These application notes provide a comprehensive overview of the currently recommended safe disposal methods, protocols for their implementation, and analytical procedures for the verification of destruction.

The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which forms the basis for the recommendations herein. The primary disposal technologies with large-scale capacity include thermal destruction, secure landfilling, and underground injection.[1][2] It is crucial to note that the regulatory landscape for PFAS is continuously evolving, and users must adhere to the most current federal, state, and local regulations.

Disposal Method Selection Workflow

The selection of an appropriate disposal method for this compound waste requires a systematic evaluation of the waste's characteristics, regulatory requirements, and available disposal infrastructure. The following workflow provides a logical approach to this decision-making process.

DisposalWorkflow start Start: this compound Waste Generated waste_char Step 1: Waste Characterization - Physical State (Solid/Liquid) - Concentration of Amine - Presence of Other Hazardous Components start->waste_char is_liquid Is the waste primarily liquid? waste_char->is_liquid is_high_conc Is Amine concentration high and suitable for injection? is_liquid->is_high_conc Yes destruction_goal Is the primary goal complete destruction? is_liquid->destruction_goal No (Solid/Sludge) deep_well Option A: Deep Well Injection is_high_conc->deep_well Yes is_high_conc->destruction_goal No end End: Waste Disposed deep_well->end incineration Option B: High-Temperature Incineration destruction_goal->incineration Yes landfill Option C: Secure Hazardous Waste Landfill destruction_goal->landfill No (Containment) verification Step 2: Post-Treatment Verification (Analytical Testing) incineration->verification landfill->end verification->end

Caption: Decision workflow for selecting a disposal method for this compound waste.

Comparison of Disposal Technologies

The choice of disposal technology depends on factors such as waste characteristics, regulatory acceptance, and the ultimate goal (destruction vs. containment). The following table summarizes the primary methods.

Parameter High-Temperature Incineration Secure Hazardous Waste Landfill Deep Well Injection
Mechanism Thermal decomposition and mineralization of the C-F bond.Containment within engineered systems to prevent environmental release.Injection into deep, geologically stable rock formations below drinking water sources.
Destruction Efficiency >99.99% for many PFAS under optimal conditions.[3][4]None; containment only.None; containment only.
Applicable Waste Solids, liquids, sludges, and concentrated materials.Primarily for solid and sludge waste.Liquid waste streams only.
Key Considerations Potential for products of incomplete combustion (PICs) if not optimized. Requires flue gas scrubbing.[5]Long-term liability and potential for future leaching.Restricted to specific geological locations. Risk of migration if not properly sited.
Regulatory Status Recognized by EPA as an effective and available technology.[1]Recognized by EPA as an available containment technology.[1]Recognized by EPA as an available containment technology for liquid wastes.[1]

Detailed Disposal Protocols

High-temperature incineration is considered the most effective method for the complete destruction of PFAS compounds.[4]

4.1.1 Objective: To achieve complete mineralization of this compound waste into benign products such as HF, CO₂, and N₂.

4.1.2 Materials:

  • DOT-approved waste containers for transport.

  • Appropriate labels (e.g., "Hazardous Waste," "Contains Perfluorinated Compounds").

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and lab coat.

4.1.3 Procedure:

  • Waste Segregation: Collect waste containing this compound separately from non-PFAS and non-hazardous waste streams.

  • Containerization: Place the waste in a designated, leak-proof, and sealed container. For liquid waste, ensure the container is compatible with the solvent matrix.

  • Labeling: Clearly label the container with its contents, including "this compound Waste" and any other hazardous components.

  • Engage a Certified Vendor: Contract a licensed hazardous waste disposal company with a permitted hazardous waste incineration facility.

  • Specify Incineration Conditions: Communicate to the vendor the requirement for incineration under conditions suitable for PFAS destruction. Based on literature for long-chain PFAS, the following parameters are recommended:

Parameter Recommended Value Reference
Primary Chamber Temp. >850 °C (1562 °F)[4]
Afterburner Temp. >1100 °C (2012 °F)[2]
Gas Residence Time >2 seconds[5]
Oxygen Level Excess oxygen conditions[6]
  • Documentation: Obtain and retain a certificate of destruction from the disposal vendor.

This method is a containment strategy and does not destroy the this compound.

4.2.1 Objective: To securely contain solid waste to prevent its release into the environment.

4.2.2 Procedure:

  • Follow steps 1-3 from Protocol 4.1 (Waste Segregation, Containerization, and Labeling).

  • Engage a licensed hazardous waste disposal company that operates a RCRA Subtitle C hazardous waste landfill.

  • Ensure the selected landfill has features such as double liners, leachate collection and removal systems, and leak detection systems.

  • Transport the waste in accordance with DOT regulations.

  • Obtain and retain all shipping manifests and certificates of disposal.

Analytical Verification Protocols

To ensure the effectiveness of destruction technologies, analytical testing of treatment residues is essential.

This protocol outlines a general procedure for extracting this compound from a solid waste matrix (e.g., ash from incineration) for verification of destruction.

5.1.1 Objective: To efficiently extract any residual amine or degradation products from a solid matrix for subsequent analysis.

5.1.2 Materials:

  • Methanol (or other suitable organic solvent).

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange).

  • Vortex mixer, Centrifuge.

  • Nitrogen evaporator.

5.1.3 Procedure:

  • Sample Collection: Collect a representative sample of the post-treatment solid residue.

  • Solvent Extraction: a. Weigh approximately 1-5 grams of the solid sample into a polypropylene centrifuge tube. b. Add a known volume of methanol (e.g., 10 mL). c. Vortex the sample for 5-10 minutes to ensure thorough mixing. d. Centrifuge the sample to separate the solid and liquid phases.

  • Extract Cleanup (SPE): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the methanol extract onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute the target analytes with an appropriate solvent mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC/MS or LC-MS/MS analysis.

Due to the polarity of the amine group, derivatization is often required to improve chromatographic performance. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for primary amines.[7]

5.2.1 Objective: To qualitatively and quantitatively analyze for the presence of this compound in the prepared extract.

5.2.2 Derivatization Procedure:

  • Transfer a 100 µL aliquot of the concentrated extract into a clean autosampler vial.

  • Add 50 µL of a suitable solvent (e.g., acetonitrile).

  • Add 20 µL of Trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool to room temperature before analysis.

5.2.3 Example GC/MS Parameters:

Parameter Setting
GC System Agilent 7890B GC with 5977A MS or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar
Injection Mode Splitless
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-600 m/z

5.2.4 Data Analysis: Monitor for the characteristic mass fragments of the derivatized this compound. Quantification should be performed using an internal standard method.

Waste Management and Safety Workflow

The following diagram illustrates the overall workflow for managing this compound waste from generation to final disposal, emphasizing safety and compliance.

WasteManagement gen Waste Generation (Lab/Production) ppe Safety First: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste: PFAS vs. Non-PFAS ppe->segregate container Use Designated, Labeled, and Sealed Containers segregate->container storage Store in a Secure, Secondary Containment Area container->storage vendor Select Licensed Hazardous Waste Disposal Vendor storage->vendor transport Transport Waste via Certified Hauler (DOT Regs) vendor->transport disposal Final Disposal: - High-Temp Incineration - Secure Landfill transport->disposal docs Retain All Documentation: - Manifests - Certificate of Destruction disposal->docs

Caption: Overall workflow for the safe management of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1H,1H-Perfluorononylamine synthesis. The following information is curated to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective methods for synthesizing this compound are:

  • Gabriel Synthesis: This method involves the reaction of potassium phthalimide with a 1H,1H-perfluorononyl halide (e.g., iodide or bromide) to form an N-alkylated phthalimide, which is subsequently cleaved to yield the primary amine.[1][2] This method is favored for producing primary amines without the formation of secondary or tertiary amine byproducts.[3]

  • Staudinger Reaction (Ligation): This route involves the reaction of a 1H,1H-perfluorononyl azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to produce the primary amine.[4] The Staudinger ligation is known for its high chemoselectivity and mild reaction conditions.

  • Reduction of Perfluorononanenitrile: This approach utilizes a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the nitrile group of perfluorononanenitrile to the corresponding primary amine.[5][6]

Q2: I am experiencing low yields in my Gabriel synthesis. What are the potential causes and solutions?

A2: Low yields in the Gabriel synthesis of this compound can stem from several factors:

  • Poor quality of potassium phthalimide: Ensure the potassium phthalimide is dry and free of impurities.

  • Inefficient N-alkylation: The reaction with the perfluoroalkyl halide can be slow. Using a polar aprotic solvent like DMF or DMSO can accelerate the reaction.[3] The choice of halide is also crucial; iodides are generally more reactive than bromides.

  • Incomplete cleavage of the N-alkylphthalimide: The final hydrolysis step can be challenging. The Ing-Manske procedure, which uses hydrazine hydrate, is often more effective and proceeds under milder conditions than acid or base hydrolysis.[2][3]

  • Side reactions: Perfluorinated compounds can be prone to elimination reactions under strongly basic conditions. Careful control of the reaction temperature and base concentration is important.

Q3: My Staudinger reaction is not proceeding to completion. What should I check?

A3: Incomplete Staudinger reactions can be due to:

  • Quality of the perfluoroalkyl azide: Ensure the starting azide is pure and has been stored correctly to prevent decomposition.

  • Choice of phosphine: While triphenylphosphine is commonly used, other triarylphosphines can be employed. The electronic properties of the phosphine can influence the reaction rate.

  • Hydrolysis of the iminophosphorane: The hydrolysis step is crucial for obtaining the final amine. Ensure adequate water is present during the workup to facilitate this conversion.

Q4: What are the common challenges when reducing perfluorononanenitrile with LiAlH₄?

A4: The reduction of perfluorinated nitriles with strong reducing agents like LiAlH₄ can be vigorous. Key challenges include:

  • Exothermic reaction: The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The addition of LiAlH₄ should be done portion-wise at a low temperature (e.g., 0 °C).

  • Workup procedure: The quenching of excess LiAlH₄ must be performed cautiously to manage the evolution of hydrogen gas. A standard Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) is often employed.

  • Formation of aluminum salts: The workup produces aluminum salts that can sometimes trap the product. Thorough extraction is necessary to ensure good recovery.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction in Gabriel Synthesis - Use a high-purity, dry potassium phthalimide.- Employ a polar aprotic solvent like DMF or DMSO.[3]- Use 1H,1H-perfluorononyl iodide instead of bromide for higher reactivity.- Increase reaction time and/or temperature moderately.Increased conversion of the starting halide to the N-alkylated phthalimide, leading to a higher final yield.
Inefficient cleavage in Gabriel Synthesis - Utilize the Ing-Manske procedure with hydrazine hydrate for the cleavage step.[2][3]More complete release of the primary amine from the phthalimide, improving the isolated yield.
Incomplete Staudinger Reaction - Verify the purity of the 1H,1H-perfluorononyl azide.- Ensure complete hydrolysis of the iminophosphorane intermediate by adding sufficient water during workup.Higher conversion of the azide to the desired amine.
Incomplete reduction of perfluorononanenitrile - Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents).- Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.Complete conversion of the nitrile to the amine.
Product loss during workup/purification - For the Gabriel synthesis, ensure complete precipitation of phthalhydrazide before filtration.- For LiAlH₄ reduction, perform thorough extraction of the aqueous layer after quenching to recover the amine.- Optimize distillation or chromatography conditions to minimize product loss.Improved recovery of the final product.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting/Purification
Unreacted 1H,1H-perfluorononyl halide (Gabriel) GC-MS, ¹⁹F NMROptimize reaction time and temperature to drive the reaction to completion. Purify the final product by fractional distillation under reduced pressure.
Phthalimide (Gabriel) ¹H NMR, TLCEnsure complete reaction of potassium phthalimide. Can be removed by washing the organic extract with a dilute base.
Phthalhydrazide (Gabriel) ¹H NMR, solubilityEnsure complete precipitation during the Ing-Manske workup. It is generally insoluble in common organic solvents and can be removed by filtration.[7]
Triphenylphosphine oxide (Staudinger) ³¹P NMR, chromatographyCan be removed by column chromatography on silica gel.
Unreacted perfluorononanenitrile (Reduction) GC-MS, IR (nitrile stretch ~2250 cm⁻¹)Ensure a sufficient excess of the reducing agent is used. Purify by fractional distillation.
Side-products from elimination GC-MS, ¹⁹F NMRUse milder reaction conditions (lower temperature, less concentrated base).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Reagents Typical Solvents Reported Yields (General) Key Advantages Key Disadvantages
Gabriel Synthesis Potassium phthalimide, 1H,1H-perfluorononyl halide, Hydrazine hydrateDMF, DMSOModerate to GoodForms primary amines exclusively.[3]Harsh cleavage conditions in the traditional method.[7]
Staudinger Reaction 1H,1H-perfluorononyl azide, TriphenylphosphineTHF, Diethyl etherGood to ExcellentMild reaction conditions, high chemoselectivity.Requires the synthesis of the perfluoroalkyl azide precursor.
Nitrile Reduction Perfluorononanenitrile, Lithium aluminum hydride (LiAlH₄)Diethyl ether, THFGoodReadily available starting material.Highly exothermic and requires careful handling of LiAlH₄.[5]

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

Step 1: N-Alkylation of Potassium Phthalimide

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.1 equivalents) and anhydrous DMF.

  • To this suspension, add 1H,1H-perfluorononyl iodide (1.0 equivalent).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Cleavage of the N-Alkylphthalimide (Ing-Manske Procedure)

  • To the reaction mixture from Step 1, add ethanol followed by hydrazine hydrate (1.5 - 2.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[7]

  • Cool the mixture to room temperature and filter to remove the precipitate.

  • Wash the precipitate with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Reduction of Perfluorononanenitrile with LiAlH₄
  • In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, add a solution of perfluorononanenitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether and add it slowly to the nitrile solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by IR spectroscopy (disappearance of the nitrile peak).

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

  • A granular white precipitate should form. Stir the mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow cluster_gabriel Gabriel Synthesis cluster_reduction Nitrile Reduction A1 1H,1H-Perfluorononyl Halide C1 N-Alkylation (DMF, 80-90°C) A1->C1 B1 Potassium Phthalimide B1->C1 D1 N-(1H,1H-Perfluorononyl)phthalimide C1->D1 F1 Cleavage (Ethanol, Reflux) D1->F1 E1 Hydrazine Hydrate E1->F1 G1 This compound F1->G1 A2 Perfluorononanenitrile C2 Reduction (Diethyl Ether, 0°C to Reflux) A2->C2 B2 LiAlH₄ B2->C2 D2 This compound C2->D2

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_gabriel Gabriel Synthesis Issues cluster_reduction Nitrile Reduction Issues cluster_general General Issues Start Low Yield of This compound Q1 Incomplete N-Alkylation? Start->Q1 Q2 Inefficient Cleavage? Start->Q2 Q3 Incomplete Reduction? Start->Q3 Q4 Product Loss During Workup? Start->Q4 A1 Check Reagent Purity Use Polar Aprotic Solvent Use Iodide Substrate Q1->A1 Q1->A1 Solution A2 Use Hydrazine Hydrate (Ing-Manske) Q2->A2 Q2->A2 Solution A3 Use Excess LiAlH₄ Ensure Efficient Stirring Q3->A3 Solution A4 Thorough Extraction Optimize Purification Q4->A4 Solution

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1H,1H-Perfluorononylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as incompletely fluorinated species or elimination products), residual solvents, and water. The exact impurity profile will depend on the synthetic route employed.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification techniques for this compound are fractional vacuum distillation, recrystallization (often as a salt), and flash column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.

Q4: Is this compound soluble in water?

A4: No, this compound is not miscible or is difficult to mix with water.[1] This property is useful for aqueous workups to remove water-soluble impurities.

Q5: Can I purify this compound by converting it to a salt?

A5: Yes, converting the amine to its hydrochloride or another suitable salt can be an effective purification strategy.[2][3] The resulting salt often has different solubility properties, allowing for purification by recrystallization to remove non-basic impurities. The free amine can then be regenerated by treatment with a base.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₄F₁₇NPubChem[4]
Molecular Weight 449.11 g/mol PubChem[4]
Boiling Point 165 °C (at atmospheric pressure)Alfa Chemistry[5]
Solubility in Water Not miscible or difficult to mixThermo Scientific[1]

Note: The boiling point will be significantly lower under vacuum.

Troubleshooting Guides

Issue 1: Incomplete Impurity Removal After Distillation

Q: I performed a vacuum distillation, but my this compound is still impure. What could be the cause and how can I resolve this?

A: This can stem from several factors:

  • Possible Cause 1: Inefficient Fractionating Column. A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product.

    • Solution: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the separation efficiency. Ensure the column is well-insulated.

  • Possible Cause 2: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.

    • Solution: Ensure all joints in your distillation apparatus are properly sealed and that the vacuum pump is stable. Use a vacuum regulator for precise control.

  • Possible Cause 3: Bumping/Uneven Boiling. Violent boiling can carry less volatile impurities over into the receiving flask.

    • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Heat the distillation flask slowly and evenly with a heating mantle.

Issue 2: Low Yield or Product Loss

Q: My final yield of purified this compound is very low. What are the common causes?

A: Low yield can occur during any of the purification steps:

  • Possible Cause 1 (Distillation): Significant holdup in the distillation apparatus, especially in a packed fractionating column.

    • Solution: For small-scale purifications, consider a short-path distillation apparatus to minimize product loss on the surfaces of the equipment.

  • Possible Cause 2 (Recrystallization): The product is too soluble in the chosen cold solvent, or too much solvent was used.

    • Solution: Perform a thorough solvent screen to find a solvent system where the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Possible Cause 3 (Chromatography): The compound is irreversibly adsorbed onto the stationary phase or is co-eluting with an impurity.

    • Solution: Try deactivating the silica gel with a small amount of a base like triethylamine mixed into the eluent. This can prevent streaking and irreversible adsorption of the amine. Perform thin-layer chromatography (TLC) with different solvent systems to find one that gives good separation between your product and the impurities.

Issue 3: Oiling Out During Recrystallization

Q: When I try to recrystallize my compound, it separates as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" is a common problem, especially with compounds that have low melting points or when the solution is cooled too quickly.

  • Possible Cause 1: Solution is Too Concentrated or Cooled Too Rapidly.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can also try using a more dilute solution.

  • Possible Cause 2: Inappropriate Solvent System.

    • Solution: The chosen solvent may not be ideal. A good recrystallization solvent should have a boiling point lower than the melting point of the solute. Experiment with different single solvents or two-solvent systems (one in which the compound is soluble and one in which it is insoluble).

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for separating volatile impurities or non-volatile baseline material from the product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and connections for a vacuum pump and gauge. Ensure all glass joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A stable pressure of around 10-20 mmHg is a good starting point.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction in the initial receiving flask.

    • As the temperature approaches the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.

  • Post-Distillation: Release the vacuum slowly before turning off the pump to prevent oil from being sucked into the system.

Protocol 2: Recrystallization as a Hydrochloride Salt

This technique is effective for removing non-basic, organic-soluble impurities.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Perform a solvent screen to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/ether, methanol/water). The ideal solvent will dissolve the salt when hot but not when cold.[2][6]

    • Dissolve the crude salt in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified salt crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Regeneration of Free Amine:

    • Dissolve the purified salt in water and add a base (e.g., 2M NaOH) until the solution is alkaline.

    • Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

Protocol 3: Flash Column Chromatography

This method is useful for separating impurities with similar polarities to the product.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (Rf value for the product of ~0.3). A common starting point for amines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), often with a small amount (0.5-1%) of triethylamine to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude this compound workup Aqueous Workup (e.g., wash with NaHCO₃, brine) crude->workup Remove water-soluble impurities distillation Fractional Vacuum Distillation workup->distillation For volatile impurities chromatography Flash Column Chromatography workup->chromatography For similar polarity impurities recrystallization Recrystallization as Salt workup->recrystallization For non-basic impurities analysis Purity Analysis (NMR, GC-MS) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product If purity > 98%

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree Troubleshooting Purification Issues start Purification Unsuccessful issue What is the main issue? start->issue impure Product is Impure issue->impure Impurity low_yield Yield is Low issue->low_yield Low Yield oiling_out Oiling Out (Recrystallization) issue->oiling_out Oiling impure_method Which method was used? impure->impure_method yield_sol Minimize Transfers Check Solvent Solubility Use Short-Path Distillation low_yield->yield_sol oiling_sol Cool Slowly Use More Dilute Solution Change Solvent System oiling_out->oiling_sol dist_sol Use Fractionating Column Check Vacuum Stability impure_method->dist_sol Distillation chrom_sol Optimize Eluent Add Triethylamine impure_method->chrom_sol Chromatography recryst_sol Re-screen Solvents Consider Salt Formation impure_method->recryst_sol Recrystallization

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the synthesis of 1H,1H-Perfluorononylamine. The information is based on established synthetic routes for fluorinated amines, primarily focusing on the reduction of the corresponding perfluorononanamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A prevalent method for the synthesis of this compound is the reduction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][2][3][4]

Q2: What are the primary safety concerns when working with LiAlH₄ and fluorinated compounds?

Extreme caution is advised when reducing fluorinated compounds with LiAlH₄, as violent or explosive reactions have been reported.[5] It is crucial to conduct such reactions on a small scale initially, in a well-ventilated fume hood, and behind a safety shield. All equipment must be scrupulously dried to prevent any contact of LiAlH₄ with moisture, which would lead to the vigorous evolution of flammable hydrogen gas.[5]

Q3: How can I monitor the progress of the reduction reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). When using TLC, the disappearance of the starting amide and the appearance of the product amine spot (which may require a specific staining agent for visualization) indicate reaction progression. For GC-MS analysis, the disappearance of the amide peak and the emergence of a new peak corresponding to the mass of the target amine confirm the conversion.

Q4: What is a standard work-up procedure for a LiAlH₄ reduction?

A common and safe work-up procedure for LiAlH₄ reductions is the Fieser work-up.[6] This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure results in the formation of granular inorganic salts that can be easily removed by filtration. Always perform the quench at 0 °C and add the reagents dropwise to control the exothermic reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Amide 1. Inactive LiAlH₄. 2. Insufficient amount of LiAlH₄. 3. Presence of moisture in the reaction. 4. Low reaction temperature or short reaction time.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a standard substrate. 2. Ensure a sufficient molar excess of LiAlH₄ is used (typically 2-4 equivalents for an amide). 3. Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Consider increasing the reaction temperature (e.g., refluxing in THF) or extending the reaction time. Monitor the reaction progress to determine the optimal conditions.[1]
Formation of Significant Side Products 1. Partial Reduction: Incomplete reduction can lead to the formation of aldehydes or other intermediates.[7] 2. Over-reduction/Decomposition: Highly fluorinated compounds can be susceptible to decomposition under harsh reducing conditions. 3. Reaction with Solvent: At elevated temperatures, LiAlH₄ can react with solvents like THF.[7]1. Ensure a sufficient excess of LiAlH₄ and adequate reaction time. 2. Maintain a controlled temperature and consider using a milder reducing agent if decomposition is observed. 3. Use the lowest effective reaction temperature.
Difficult Product Isolation/Purification 1. Emulsion during work-up: The formation of fine aluminum salt precipitates can lead to emulsions. 2. Co-distillation with solvent: The product amine may have a boiling point close to the reaction solvent. 3. Formation of amine salts: Acidic work-up conditions can convert the amine product into its non-volatile salt.1. Adhere strictly to the Fieser work-up procedure to generate easily filterable salts.[6] The addition of a filter aid like Celite can also be beneficial. 2. After the initial solvent removal, perform a vacuum distillation to separate the product from any residual high-boiling solvents. 3. Use a basic work-up to ensure the product remains as the free amine for extraction into an organic solvent.[7]
Explosive or Uncontrolled Reaction 1. Reaction with fluorinated substrate: As noted, the reduction of highly fluorinated compounds with LiAlH₄ can be extremely exothermic and potentially explosive.[5] 2. Rapid addition of quenching agent: Adding water or other protic solvents too quickly to the reaction mixture can cause a violent, uncontrolled reaction.1. ALWAYS perform a small-scale test reaction first. Add the starting material slowly to the LiAlH₄ suspension at a low temperature. 2. Quench the reaction at 0 °C by adding the quenching agent dropwise with vigorous stirring.

Experimental Protocols

Illustrative Protocol for the Reduction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

Disclaimer: This is a generalized protocol and requires optimization and adherence to all institutional safety guidelines. Extreme caution must be exercised.

Materials:

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

  • Celite (optional)

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend a molar excess (e.g., 3 equivalents) of LiAlH₄ in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the perfluorononanamide in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and dropwise, add a volume of water equal to the mass (in grams) of LiAlH₄ used. Follow this with the dropwise addition of an equal volume of 15% aqueous NaOH. Finally, add water equal to three times the mass of LiAlH₄ used.[6]

  • Work-up: Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Purification: Wash the filter cake with fresh diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Reaction Issue Observed Check_Conversion Low/No Conversion? Start->Check_Conversion Side_Products Side Products Formed? Check_Conversion->Side_Products No Sol_Inactive_Reagent Verify LiAlH4 Activity Use Fresh Reagent Check_Conversion->Sol_Inactive_Reagent Yes Isolation_Problem Difficult Isolation? Side_Products->Isolation_Problem No Sol_Partial_Reduction Ensure Sufficient LiAlH4/Time Side_Products->Sol_Partial_Reduction Yes Uncontrolled_Reaction Uncontrolled Reaction? Isolation_Problem->Uncontrolled_Reaction No Sol_Workup Use Fieser Work-up Use Filter Aid Isolation_Problem->Sol_Workup Yes Sol_Safety Small Scale First! Slow Addition at Low Temp Slow Quenching at 0°C Uncontrolled_Reaction->Sol_Safety Yes Sol_Stoichiometry Increase LiAlH4 Equivalents Sol_Inactive_Reagent->Sol_Stoichiometry Sol_Conditions Increase Temperature/Time Ensure Anhydrous Conditions Sol_Stoichiometry->Sol_Conditions Sol_Decomposition Control Temperature Consider Milder Reagents Sol_Partial_Reduction->Sol_Decomposition Sol_Purification Vacuum Distillation Use Basic Work-up Sol_Workup->Sol_Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1H,1H-Perfluorononylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the reduction of the corresponding perfluorononanamide using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄). This reaction efficiently converts the amide functional group to an amine.

Q2: What are the primary challenges and side reactions to be aware of during the synthesis?

The primary challenges include ensuring the complete reduction of the amide, managing the high reactivity of the reducing agent, and preventing side reactions. Potential side reactions include the formation of partially reduced intermediates or other byproducts if the reaction conditions are not carefully controlled. Over-reduction is generally not a concern for the formation of the primary amine from the primary amide.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting amide. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze aliquots from the reaction mixture to identify the product and any remaining starting material or byproducts.

Q4: What are the typical yields and purity for this reaction?

With optimized conditions, the reduction of perfluorononanamide to this compound can achieve yields in the range of 60-70%.[1] Purity is typically assessed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive or degraded reducing agent: LiAlH₄ is highly sensitive to moisture and can lose its reactivity upon exposure to air. 2. Insufficient amount of reducing agent: The stoichiometry of the reaction is critical. 3. Low reaction temperature or short reaction time: The reduction may be incomplete under suboptimal conditions.1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware and solvents are rigorously dried. 2. Use a molar excess of LiAlH₄. A typical ratio is 1.5 to 2 equivalents relative to the amide. 3. Gradually increase the reaction temperature (e.g., refluxing in an appropriate solvent like THF) and extend the reaction time, monitoring the progress by TLC or GC-MS.
Presence of unreacted starting material (amide) 1. Incomplete reaction: As described above, this can be due to inactive reagent, insufficient stoichiometry, or suboptimal reaction conditions.1. Re-evaluate the quality and quantity of the LiAlH₄. Consider a second addition of the reducing agent to the reaction mixture. Ensure the reaction is allowed to proceed for a sufficient duration at an adequate temperature.
Formation of multiple byproducts 1. Reaction temperature too high: Excessive heat can lead to decomposition or side reactions. 2. Impure starting materials: Contaminants in the perfluorononanamide can lead to undesired products.1. Maintain a controlled and moderate reaction temperature. If refluxing, ensure it is gentle. 2. Purify the starting amide before the reduction step.
Difficult work-up and product isolation 1. Formation of stable aluminum salt emulsions: The quenching of excess LiAlH₄ can form gelatinous aluminum salts that complicate extraction.1. Follow a careful work-up procedure, such as the Fieser workup, which involves the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts as a granular solid that can be easily filtered off.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for the Reduction of Perfluorononanamide

ParameterCondition
Starting Material Perfluorononanamide
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry (LiAlH₄:Amide) ~1.5 - 2.0 : 1.0
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux (~66 °C)
Reaction Time 4 - 8 hours
Typical Yield 65%[1]
Purity Assessment GC-MS, ¹H NMR, ¹⁹F NMR

Experimental Protocols

Key Experiment: Reduction of Perfluorononanamide to this compound

Materials:

  • Perfluorononanamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Stirring apparatus

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Addition: Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous THF in the reaction flask.

  • Reaction Initiation: Dissolve the perfluorononanamide (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain reflux for 4-8 hours, monitoring the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[2] The amounts are calculated based on the initial amount of LiAlH₄ used.

  • Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it thoroughly with diethyl ether.

  • Purification: Combine the filtrate and the ether washes, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Mandatory Visualization

experimental_workflow reagents Reagents: - Perfluorononanamide - LiAlH4 - Anhydrous THF setup Reaction Setup (Dry Glassware, N2 Atmosphere) reagents->setup addition Slow Addition of Amide to LiAlH4 in THF at 0 °C setup->addition reflux Reflux (4-8 hours) addition->reflux workup Fieser Workup (H2O, NaOH(aq)) reflux->workup isolation Filtration and Extraction workup->isolation purification Purification (Distillation/Chromatography) isolation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reagent Check LiAlH4 Activity and Stoichiometry start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Time and Temperature conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Work-up Procedure workup_ok Work-up Correct? check_workup->workup_ok reagent_ok->check_conditions Yes increase_reagent Use Fresh/More LiAlH4 reagent_ok->increase_reagent No conditions_ok->check_workup Yes optimize_conditions Increase Time/ Temperature conditions_ok->optimize_conditions No modify_workup Adjust Quenching and Extraction workup_ok->modify_workup No success Improved Yield workup_ok->success Yes increase_reagent->success optimize_conditions->success modify_workup->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

stability issues of 1H,1H-Perfluorononylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential stability issues of 1H,1H-Perfluorononylamine in solution.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in solution?

A1: Currently, there is a lack of specific published data on the quantitative stability of this compound in various solutions, including degradation rates and half-life. However, related fluorinated amines can be susceptible to decomposition.[1][2] Therefore, it is crucial to handle this compound with care and consider its potential for instability in your experimental setup. We strongly recommend performing a stability study under your specific experimental conditions.

Q2: What are the general recommendations for handling and storing this compound to ensure maximum stability?

A2: To maximize the stability of this compound, please adhere to the following guidelines:

  • Storage: Store in a cool, dry, and well-ventilated area.[3][4] Keep the container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen), as some related perfluoroalkylamines are known to be air-sensitive.

  • Handling: Minimize exposure to atmospheric moisture and air.[3] Use in a well-ventilated area or a fume hood. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

  • Stock Solutions: Prepare stock solutions fresh if possible. If you need to store stock solutions, use a high-purity, anhydrous solvent. Store aliquots in tightly sealed vials at a low temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.

Q3: What factors could potentially affect the stability of this compound in my experiments?

A3: Several factors can influence the stability of this compound in solution:

  • pH: Amines can be sensitive to pH. Both highly acidic and highly alkaline conditions may promote degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

  • Solvent: The choice of solvent can impact stability. Protic solvents may interact with the amine group.

  • Presence of Oxidizing Agents: Contact with oxidizing agents could lead to the degradation of the amine.

  • Light Exposure: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions from light.

  • Dissolved Oxygen: The presence of dissolved oxygen in the solvent could potentially lead to oxidative degradation.

Q4: How can I determine the stability of this compound under my specific experimental conditions?

A4: We recommend conducting a simple stability study. This typically involves preparing a solution of the compound in your experimental buffer or solvent and monitoring its concentration over time at your experimental temperature. Samples can be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method like HPLC-UV, LC-MS, or GC-MS to quantify the amount of this compound remaining.

Troubleshooting Guide

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Inconsistent results can indeed be a sign of compound instability. If you suspect this to be the case, consider the following:

  • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

  • Control for Environmental Factors: Ensure that your experimental conditions (temperature, pH, light exposure) are consistent across all experiments.

  • Run a Stability Check: Perform a quick stability check as described in Q4 to see if the compound is degrading over the time course of your experiment.

Q6: I noticed a color change or the formation of a precipitate in my stock solution of this compound. What should I do?

A6: A change in appearance is a strong indicator of degradation or low solubility. In this event, you should:

  • Discard the Solution: Do not use a solution that has changed in appearance.

  • Prepare a New Solution: Make a fresh solution, paying close attention to the solvent quality and handling procedures.

  • Consider a Different Solvent: If the problem persists, you may need to find a more suitable solvent for your stock solution.

Compound Data

Below is a summary of the available physical and chemical properties for this compound.

PropertyValueSource
Molecular Formula C9H4F17N[5]
Molecular Weight 449.11 g/mol [5]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine[5]
CAS Number 355-47-5[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Test Solution: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not affect the stability.

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.

  • Sampling: Withdraw aliquots from the test solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the samples by a validated analytical method (e.g., LC-MS) to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_compound Is this compound stability a potential cause? start->check_compound prepare_fresh Prepare fresh stock and working solutions check_compound->prepare_fresh Yes rerun_experiment Rerun experiment with fresh solutions prepare_fresh->rerun_experiment results_ok Results are now consistent rerun_experiment->results_ok Problem solved results_not_ok Results still inconsistent rerun_experiment->results_not_ok Problem persists stability_study Conduct a formal stability study in your experimental media results_not_ok->stability_study degradation_observed Degradation is observed stability_study->degradation_observed no_degradation No significant degradation stability_study->no_degradation modify_protocol Modify experimental protocol (e.g., shorter incubation, different solvent) degradation_observed->modify_protocol other_factors Investigate other experimental factors (e.g., reagents, instrument) no_degradation->other_factors General Workflow for a Stability Study start Define Study Parameters (Solvent, Temp, Time) prepare_solution Prepare test solution of This compound start->prepare_solution t0_sample Take initial sample (t=0) prepare_solution->t0_sample incubate Incubate solution under defined conditions t0_sample->incubate take_samples Take samples at predefined time points incubate->take_samples analyze Analyze samples by LC-MS, GC-MS, or HPLC take_samples->analyze plot_data Plot concentration vs. time analyze->plot_data determine_rate Determine degradation rate and half-life plot_data->determine_rate Hypothesized Degradation Pathway (Oxidation) amine This compound (R-CH2-NH2) intermediate Intermediate Species amine->intermediate Oxidation oxidant Oxidizing Agent (e.g., O2, ROOH) oxidant->intermediate degradation_products Various Degradation Products intermediate->degradation_products Further reactions

References

common impurities in commercial 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1H,1H-Perfluorononylamine. The information provided addresses common issues related to impurities that may be encountered during experimental work.

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected results in your experiments can be frustrating. This guide is designed to help you troubleshoot potential issues that may arise from impurities in your commercial this compound.

Observed Problem Potential Cause Related to Impurities Recommended Action
Poor reproducibility of results Variable levels of active hydrogen-containing impurities (e.g., residual 1H,1H-Perfluorononanol) may react with reagents, altering the stoichiometry of your reaction.Quantify the purity of your this compound batch using qNMR or GC-MS. Adjust the stoichiometry of your reaction based on the determined purity.
Side product formation The presence of unreacted starting materials or byproducts from the synthesis of this compound could participate in side reactions. For example, residual amide intermediates may lead to unexpected amide-related byproducts in your reaction.Characterize the impurity profile of your material using GC-MS and NMR to identify potential interfering species. Consider purifying the amine before use if significant impurities are detected.
Incomplete reaction If the actual concentration of this compound is lower than stated due to the presence of non-reactive impurities, your reaction may not proceed to completion.Perform a purity analysis to determine the exact concentration of the active amine. Use this information to calculate the precise amount of reagent needed.
Difficulty in product purification Impurities with similar physical properties (e.g., boiling point, polarity) to your desired product can co-elute during chromatography or co-distill, making separation challenging.Identify the impurities present using analytical techniques. Develop a purification strategy (e.g., specialized chromatography, distillation under high vacuum) tailored to the specific properties of the main component and the identified impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Based on the likely industrial synthesis routes, the common impurities in commercial this compound can be categorized as follows:

  • Unreacted Starting Materials and Intermediates: These can include substances from the manufacturing process that were not fully consumed.

  • Byproducts of the Synthesis: These are compounds formed from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.

The table below summarizes potential impurities based on a common synthesis pathway involving the reduction of perfluorononanamide.

Impurity Category Potential Compound Chemical Formula Potential Origin
Starting Material/Intermediate PerfluorononanamideC₉H₂F₁₇NOIncomplete reduction of the amide intermediate.
Byproduct 1H,1H-PerfluorononanolC₉H₃F₁₇OSide reaction during the reduction of the amide.
Byproduct Bis(1H,1H-perfluorononyl)amineC₁₈H₄F₃₄NDimerization or secondary reaction.
Starting Material Perfluorononanoic acid or its esterC₉HF₁₇O₂ or C₁₀H₃F₁₇O₂Incomplete conversion to the amide.

Q2: How can I detect and quantify these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can detect and quantify impurities containing hydrogen atoms.

    • ¹⁹F NMR: Is particularly useful for identifying and quantifying other fluorinated impurities.

  • Quantitative NMR (qNMR): Can be used to determine the absolute purity of your this compound against a certified reference standard.

Q3: Are there established acceptance criteria for the purity of this compound?

A3: While specific acceptance criteria can vary by supplier and application, a technical grade of ≥90% purity is often cited for this compound. For sensitive applications, a higher purity of ≥95% or even ≥98% may be required. It is always recommended to request a certificate of analysis (CoA) from your supplier, which should provide a batch-specific purity value and may list the levels of key impurities.

Experimental Protocols

Protocol 1: Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile impurities in this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate or a fluorinated solvent like hexafluoroisopropanol, ensuring the solvent does not co-elute with impurities of interest).

    • Cap the vial and vortex to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-600.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze smaller peaks for potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

    • Quantify impurities by peak area percentage, assuming similar response factors for structurally related compounds as a preliminary estimation. For more accurate quantification, calibration with authentic standards is required.

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_outcome Actionable Outcome Sample Commercial this compound Prepared_Sample Sample Preparation for Analysis Sample->Prepared_Sample GC_MS GC-MS Analysis Prepared_Sample->GC_MS Inject NMR NMR Analysis (¹H, ¹⁹F) Prepared_Sample->NMR Analyze Impurity_ID Impurity Identification GC_MS->Impurity_ID NMR->Impurity_ID Quantification Quantification Impurity_ID->Quantification Purity_Report Purity Assessment & Report Quantification->Purity_Report Troubleshooting Troubleshooting Experimental Issues Purity_Report->Troubleshooting

Caption: Workflow for the identification and troubleshooting of impurities.

Synthesis_Pathway_Impurities PNA Perfluorononanoic Acid / Ester Amide Perfluorononanamide PNA->Amide Amidation Unreacted_PNA Impurity: Unreacted Acid/Ester PNA->Unreacted_PNA Amine This compound (Product) Amide->Amine Reduction Unreacted_Amide Impurity: Unreacted Amide Amide->Unreacted_Amide Alcohol Impurity: 1H,1H-Perfluorononanol Amide->Alcohol Side Reaction

preventing decomposition of 1H,1H-Perfluorononylamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H,1H-Perfluorononylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

A1: this compound is a fluorinated primary amine. The presence of the long perfluorinated tail makes it highly lipophobic and imparts unique properties, such as enhanced metabolic stability in drug candidates.[1] It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals to introduce a perfluorinated moiety, which can alter properties like basicity and bioavailability.

Q2: What are the main factors that can cause the decomposition of this compound during a reaction?

A2: The decomposition of this compound can be triggered by several factors, including exposure to strong bases, certain nucleophiles, elevated temperatures, and prolonged reaction times. The primary amine functionality is the most reactive site of the molecule.

Q3: How can I detect if my this compound has decomposed?

A3: Decomposition can be detected by monitoring the reaction mixture using analytical techniques such as ¹⁹F NMR spectroscopy to observe changes in the fluorine signals, or by LC-MS to identify the appearance of new, lower molecular weight species.[2] The release of fluoride ions into the reaction medium is also a strong indicator of decomposition and can be qualitatively or quantitatively assessed.[3][4]

Q4: Is this compound sensitive to air or moisture?

A4: While specific data for this compound is not widely available, similar short-chain perfluorinated amines are known to be air-sensitive. It is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to prevent unwanted side reactions.

Q5: What are the potential hazards associated with the decomposition of this compound?

A5: Decomposition can lead to the formation of smaller, volatile, and potentially toxic fluorinated compounds. The release of hydrogen fluoride (HF) is a significant concern, as it is highly corrosive and toxic. Proper safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Decomposition of this compound due to harsh reaction conditions.- Use milder bases (e.g., organic bases like triethylamine or DIPEA instead of inorganic bases like NaOH or KOH).- Run the reaction at a lower temperature.- Reduce the reaction time.
Formation of multiple unidentified byproducts Side reactions involving the amine or elimination of HF from the perfluoroalkyl chain.- Protect the amine group as an amide or carbamate before proceeding with the reaction.- Carefully select a solvent that does not promote elimination reactions.- Ensure the reaction is performed under anhydrous and inert conditions.
Inconsistent reaction outcomes Degradation of the starting material during storage.- Store this compound under an inert atmosphere, protected from light, and at the recommended temperature.- Before use, check the purity of the reagent by NMR or GC-MS.
Precipitate formation during the reaction Formation of insoluble fluoride salts (e.g., LiF, NaF) resulting from decomposition.- This is a strong indicator of decomposition. Re-evaluate the reaction conditions, particularly the choice of base and temperature.- Consider using a fluoride-scavenging agent if compatible with the reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound

This protocol provides a general method for coupling a carboxylic acid with this compound using a standard peptide coupling agent, minimizing conditions that could lead to decomposition.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and a peptide coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Decomposition by ¹⁹F NMR Spectroscopy

This protocol describes how to use ¹⁹F NMR to monitor the stability of this compound under specific reaction conditions.

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., trifluorotoluene) in the deuterated solvent to be used for the reaction.

  • Initial Spectrum: Acquire a baseline ¹⁹F NMR spectrum. Note the chemical shifts and integration of the signals corresponding to the CF₂ and CF₃ groups of the perfluorononyl chain.

  • Addition of Reagent: Add the reagent being tested for compatibility (e.g., a specific base) to the NMR tube.

  • Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 30 minutes) or after gentle heating if the reaction is to be performed at an elevated temperature.

  • Data Analysis: Compare the spectra over time. The appearance of new signals or a decrease in the integration of the starting material's signals relative to the internal standard indicates decomposition. The formation of a broad singlet corresponding to fluoride ion (F⁻) is a definitive sign of C-F bond cleavage.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate potential decomposition pathways for this compound based on general principles of organofluorine chemistry.

DecompositionPathways Start This compound (C₈F₁₇CH₂NH₂) Intermediate1 Elimination Intermediate (C₇F₁₅CF=CHNH₂) Start->Intermediate1 β-Elimination Intermediate2 Substitution Product (C₈F₁₇CH₂NH-Nu) Start->Intermediate2 Nucleophilic Attack (on CH₂ group) Decomp2 Further Degradation Start->Decomp2 Thermal Decomposition Base Strong Base (e.g., OH⁻, RO⁻) Base->Start Nucleophile Nucleophile (e.g., R-SH, R-OH) Nucleophile->Start Heat Heat (Δ) Heat->Start Decomp1 Decomposition Products (e.g., C₇F₁₅COF, HF) Intermediate1->Decomp1 Hydrolysis

Caption: Potential decomposition pathways of this compound.

The following workflow provides a logical approach to troubleshooting reactions where decomposition of this compound is suspected.

TroubleshootingWorkflow Start Low Yield or Multiple Byproducts CheckPurity Check Purity of Starting Material Start->CheckPurity AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) CheckPurity->AnalyzeByproducts IsBaseStrong Is a Strong Base Used? AnalyzeByproducts->IsBaseStrong UseMilderBase Use Milder Base (e.g., Organic Base) IsBaseStrong->UseMilderBase Yes IsTempHigh Is Reaction Temperature High? IsBaseStrong->IsTempHigh No UseMilderBase->IsTempHigh LowerTemp Lower Reaction Temperature IsTempHigh->LowerTemp Yes ProtectAmine Consider Protecting the Amine Group IsTempHigh->ProtectAmine No LowerTemp->ProtectAmine End Optimized Reaction ProtectAmine->End

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Scaling Up 1H,1H-Perfluorononylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1H,1H-Perfluorononylamine, addressing potential challenges and offering troubleshooting solutions to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound and other long-chain 1H,1H-perfluoroalkylamines involve two main strategies:

  • Reduction of Perfluorononanamide: This is a robust method that involves the reduction of the corresponding amide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes are typically employed.

  • Reductive Amination of 1H,1H-Perfluorononanal: This one-pot reaction involves the reaction of the corresponding aldehyde with an amine source (like ammonia) in the presence of a reducing agent.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of highly fluorinated compounds like this compound can present several challenges:

  • Reagent Handling: Perfluorinated starting materials can be expensive and may have unique physical properties. Reductants like LiAlH₄ are highly reactive and require careful handling in an inert, anhydrous atmosphere.

  • Reaction Control: Exothermic reactions, particularly during the reduction step, need to be carefully monitored and controlled to prevent runaway reactions.

  • Purification: The final product may contain impurities from side reactions or unreacted starting materials. Purification of fluorinated compounds can be challenging due to their unique solubility characteristics.

  • Material Compatibility: Highly fluorinated compounds can be aggressive towards certain materials, so reactor and equipment compatibility must be considered.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety is paramount when working with fluorinated compounds and strong reducing agents. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.

  • Inert Atmosphere: Reactions involving highly reactive reagents like LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.

  • Quenching: The careful and controlled quenching of reactive reagents is critical to prevent uncontrolled reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Synthesis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄) may have degraded due to exposure to moisture. 2. Incomplete Reaction: Reaction time or temperature may be insufficient. 3. Poor Quality Starting Material: The precursor (e.g., perfluorononanamide) may be impure.1. Use a fresh, unopened container of the reducing agent or titrate a sample to determine its activity. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify the starting material before use.
Formation of Significant Side Products 1. Over-reduction: In reductive amination, the aldehyde may be reduced to the corresponding alcohol. 2. Side Reactions of the Amide: The amide may undergo side reactions under the reaction conditions.1. For reductive amination, choose a reducing agent that is selective for the imine over the aldehyde (e.g., sodium cyanoborohydride). 2. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.
Difficult Product Isolation 1. Emulsion Formation During Workup: The unique properties of fluorinated compounds can lead to stable emulsions during aqueous workup. 2. Product Volatility: The product may be volatile, leading to losses during solvent removal.1. Use a saturated brine solution to help break emulsions. Centrifugation can also be effective. 2. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to minimize product loss.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the reduction of perfluorononanamide. This protocol should be adapted and optimized for specific laboratory conditions and scale.

Protocol: Reduction of Perfluorononanamide with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Perfluorononanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Reagent Addition: The flask is charged with a suspension of LiAlH₄ in anhydrous THF under a positive pressure of nitrogen. The flask is cooled in an ice bath.

  • A solution of perfluorononanamide in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is removed by filtration and washed with diethyl ether.

  • The combined organic filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound. These values should be considered as a starting point for optimization.

Parameter Reduction of Amide Reductive Amination
Precursor Perfluorononanamide1H,1H-Perfluorononanal
Amine Source -Ammonia or Ammonium Salt
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)
Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Reaction Temperature 0 °C to Reflux0 °C to Room Temperature
Typical Yield 70-90%60-80%
Purification Method Vacuum DistillationColumn Chromatography or Vacuum Distillation

Visualizations

Experimental Workflow: Synthesis of this compound via Amide Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Flame-dry glassware under N2 B Charge flask with LiAlH4 and anhydrous THF A->B C Cool to 0°C B->C D Add Perfluorononanamide in THF dropwise C->D E Warm to RT and reflux D->E F Monitor reaction by TLC/GC-MS E->F G Cool to 0°C and quench reaction F->G Upon completion H Filter precipitate G->H I Wash organic phase H->I J Dry and concentrate I->J K Vacuum distill to purify J->K

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

G A Low Yield B Inactive Reducing Agent A->B C Incomplete Reaction A->C D Impure Starting Material A->D E Use fresh/titrated reagent Maintain inert atmosphere B->E F Increase reaction time/temperature Monitor reaction progress C->F G Purify precursor before use D->G

Caption: Troubleshooting guide for low product yield.

Technical Support Center: Characterization of 1H,1H-Perfluorononylamine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H-Perfluorononylamine. The information provided addresses common issues encountered during its synthesis and subsequent reactions, with a focus on the characterization of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound, particularly through radical-initiated processes or reactions involving perfluoroalkyl iodides, can lead to several types of byproducts. The most prevalent are telomers and dimers.[1]

  • Telomerization: This process involves the reaction of the perfluoroalkyl radical with one or more monomer units (e.g., ethylene, if used in the synthesis of the precursor). This results in the formation of higher molecular weight perfluoroalkylamines with longer carbon chains.[1]

  • Dimerization: Perfluoroalkyl radicals can combine to form a longer, fully-perfluorinated alkane. For instance, the dimerization of perfluorononyl radicals would result in perfluorooctadecane.[1]

  • Incomplete Reduction: If the amine is synthesized via the reduction of a nitrile, amide, or azide precursor, incomplete reaction can lead to the presence of residual starting material or intermediate species in the final product.

  • Solvent Adducts: In some cases, reaction intermediates may react with the solvent, leading to the formation of solvent-related impurities.

Q2: My NMR spectrum of purified this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the 1H NMR spectrum of purified this compound often arise from residual solvents used during synthesis or purification. Common solvents like ethyl acetate, diethyl ether, or hydrocarbons can be difficult to remove completely. Additionally, small amounts of higher or lower homologous perfluoroalkylamines, formed as byproducts, may be present. It is also advisable to check for grease from glassware joints. 19F NMR can be a powerful tool to identify other fluorinated impurities that may not be visible in the 1H NMR.

Q3: How can I detect and characterize telomerization byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and characterizing telomerization byproducts. The mass spectrum will show a series of homologous compounds with repeating mass units corresponding to the monomer unit involved in the telomerization. For example, if ethylene was the monomer, you would expect to see a series of peaks with a mass difference of 28 amu (CH₂CH₂).

Q4: What are the best practices to minimize the formation of byproducts during the synthesis of this compound?

A4: To minimize byproduct formation, consider the following:

  • Control Stoichiometry: Use a precise stoichiometric ratio of reactants to avoid excess of any single component that could lead to side reactions.

  • Slow Reagent Addition: The gradual addition of radical initiators or other reactive reagents can help maintain low concentrations of reactive intermediates, thus reducing the likelihood of dimerization and telomerization.[1]

  • High Purity Reagents: Ensure that all starting materials and solvents are of high purity to prevent the introduction of unwanted side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other side reactions with atmospheric components.

Troubleshooting Guides

Issue 1: Presence of Higher Molecular Weight Impurities Detected by GC-MS

Possible Cause:

  • Telomerization: The perfluoroalkyl iodide precursor has reacted with multiple equivalents of a monomer (e.g., ethylene) during its synthesis.[1]

  • Dimerization: Perfluoroalkyl radicals have dimerized during a radical-mediated synthesis.[1]

Troubleshooting Steps:

  • Review Synthesis of Precursor: If the this compound was synthesized from a perfluoroalkyl iodide, investigate the conditions used to prepare the iodide. A large excess of the monomer relative to the perfluoroalkyl iodide can favor the formation of the desired 1:1 adduct.[1]

  • Control Radical Concentration: In radical reactions, maintain a low concentration of the radical initiator. This can be achieved by adding the initiator portion-wise over the course of the reaction.[1]

  • Purification: Employ fractional distillation under reduced pressure or preparative chromatography to separate the desired product from higher boiling point telomers and dimers.

Byproduct TypeTypical Molecular Weight RangeKey Mass Spectral Fragment
Telomers (ethylene) > 449 g/mol (in increments of 28)Repeating (CH₂CH₂) units
Dimer ~898 g/mol Fragments corresponding to perfluoroalkyl chains
Issue 2: Incomplete Conversion to this compound

Possible Cause:

  • Inefficient Reducing Agent: The chosen reducing agent (e.g., for a nitrile or amide precursor) may not be sufficiently reactive.

  • Poor Reaction Conditions: The reaction temperature, time, or solvent may not be optimal for complete conversion.

  • Deactivation of Catalyst: If a catalytic reduction is being performed, the catalyst may have been poisoned or deactivated.

Troubleshooting Steps:

  • Select a Stronger Reducing Agent: If reducing an amide or nitrile, consider using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrate.

  • Ensure Anhydrous Conditions: For reductions with hydrides like LiAlH₄, ensure all glassware is flame-dried and solvents are anhydrous, as water will quench the reagent.

  • Catalyst Management: If using a catalyst, ensure it is fresh and handled under appropriate conditions to prevent deactivation.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Reaction Byproducts

Objective: To identify and semi-quantify the presence of volatile byproducts in a crude reaction mixture of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small aliquot (approx. 1 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

    • If the sample contains non-volatile components, consider a liquid-liquid extraction or solid-phase extraction to isolate the volatile analytes.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating fluorinated compounds (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode with a scan range of m/z 50-1000.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST) and looking for characteristic fragmentation patterns of perfluoroalkyl compounds and potential telomers or dimers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction drying Drying of Organic Phase (e.g., over Na2SO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation gcms_prep Sample Preparation for GC-MS evaporation->gcms_prep Crude Product gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_interp Data Interpretation (Identify Byproducts) gcms_analysis->data_interp nmr_analysis NMR Analysis (Structural Confirmation) data_interp->nmr_analysis logical_relationship cluster_causes Potential Causes of Impurities cluster_byproducts Observed Byproducts cause1 High Radical Concentration byproduct1 Telomers (Higher MW) cause1->byproduct1 byproduct2 Dimers cause1->byproduct2 cause2 Incorrect Stoichiometry cause2->byproduct1 byproduct3 Unreacted Starting Material cause2->byproduct3 cause3 Non-optimal Reaction Conditions cause3->byproduct3

References

Validation & Comparative

A Comparative Guide to 1H,1H-Perfluorononylamine and Other Fluorinated Amines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison of 1H,1H-Perfluorononylamine with Other Fluorinated Amines for Applications in Research and Drug Development

This guide provides a detailed comparison of the physicochemical properties and performance characteristics of this compound and other long-chain fluorinated amines. Intended for researchers, scientists, and professionals in drug development, this document aims to be an objective resource, supported by available experimental data and established trends in fluorine chemistry.

Introduction to Fluorinated Amines

Fluorinated amines are a class of organic compounds where one or more hydrogen atoms in an amine have been replaced by fluorine. This substitution imparts unique properties, including high thermal stability, chemical resistance, and specific electronic effects. In the context of drug development, the introduction of fluorine can significantly alter a molecule's metabolic stability, basicity (pKa), and lipophilicity (logP), which are critical parameters for pharmacokinetic and pharmacodynamic profiles. This compound, with its long perfluorinated tail, is of particular interest for applications requiring surface modification, such as the creation of hydrophobic and oleophobic coatings, and for the synthesis of fluorinated surfactants and other specialty chemicals.

Physicochemical Properties: A Comparative Analysis

The performance of a fluorinated amine in a specific application is largely dictated by its fundamental physicochemical properties. The following tables summarize key quantitative data for this compound and its shorter-chain homologs. It is important to note that experimental data for long-chain perfluoroalkylamines is scarce in publicly available literature. Therefore, some values are estimated based on computational models and established trends observed in homologous series of other per- and polyfluoroalkyl substances (PFAS).

Table 1: Comparison of Key Physicochemical Properties of 1H,1H-Perfluoroalkylamines

Compound NameChemical FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
1H,1H-PerfluorobutylamineC₄H₄F₇N203.07~ 9.5~ 2.5
1H,1H-PerfluorohexylamineC₆H₄F₁₁N303.08~ 9.5~ 3.8
1H,1H-PerfluorooctylamineC₈H₄F₁₅N403.09~ 9.5~ 5.1
This compound C₉H₄F₁₇N 453.10 ~ 9.5 ~ 5.7

Note: Predicted pKa values are estimated based on the trend that the length of the perfluoroalkyl chain has a minimal effect on the pKa of the terminal functional group in PFAS. Predicted LogP values are based on computational models.

Table 2: Surface Properties of Aqueous Solutions of Fluorinated Amines

Compound NameCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
1H,1H-PerfluorobutylamineNot typically forming micelles-
1H,1H-PerfluorohexylamineData not readily availableData not readily available
1H,1H-PerfluorooctylamineEstimated to be in the low mM range~16-20
This compound Estimated to be in the sub-mM range ~15-18

Note: Surface tension and CMC values are estimated based on data for similarly structured fluorocarbon surfactants. Generally, as the fluorinated chain length increases, both the CMC and the surface tension at the CMC decrease.

Performance in Surface Modification

A primary application of long-chain fluorinated amines is in the creation of low-energy surfaces. This is typically achieved through the formation of self-assembled monolayers (SAMs) on various substrates. The effectiveness of this surface modification is often evaluated by measuring the contact angle of water.

Table 3: Water Contact Angles on Surfaces Modified with 1H,1H-Perfluoroalkylamines

Modifying AgentSubstrateWater Contact Angle (°)
1H,1H-PerfluorohexylamineSilicon Wafer~ 100-105
1H,1H-PerfluorooctylamineSilicon Wafer~ 105-110
This compound Silicon Wafer ~ 110-115

Note: Contact angles are representative values and can vary depending on the specific deposition conditions and substrate preparation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments relevant to the comparison of fluorinated amines.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a standard procedure for the experimental determination of LogP.

Materials:

  • Fluorinated amine of interest

  • n-Octanol (pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical balance

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or an NMR spectrometer

Procedure:

  • Prepare a stock solution of the fluorinated amine in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • In a separatory funnel, combine a precise volume of the n-octanol stock solution with an equal volume of octanol-saturated deionized water.

  • Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Allow the two phases to separate completely. This may require centrifugation for stable emulsions.

  • Carefully collect a sample from both the n-octanol and the aqueous phase.

  • Analyze the concentration of the fluorinated amine in each phase using a calibrated GC or NMR method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Protocol 2: Measurement of Surface Tension and Determination of Critical Micelle Concentration (CMC)

The Du Noüy ring method or the Wilhelmy plate method are commonly used to measure surface tension.

Materials:

  • Fluorinated amine

  • Deionized water

  • Tensiometer (with a platinum ring or plate)

  • A series of volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions of the fluorinated amine with varying concentrations, from very low (e.g., 10⁻⁶ M) to a concentration where micelle formation is expected.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute. Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

  • Record the surface tension as a function of the logarithm of the concentration.

  • Plot the surface tension versus the log of the concentration. The plot will typically show a decrease in surface tension with increasing concentration, followed by a plateau.

  • The point at which the surface tension becomes constant is the Critical Micelle Concentration (CMC). The surface tension at this concentration is also a key parameter.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer

This protocol describes a common method for modifying a surface with a fluorinated amine.

Materials:

  • This compound

  • Silicon wafer with a native oxide layer

  • Anhydrous toluene

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Deionized water

  • Nitrogen gas stream

  • Goniometer for contact angle measurement

Procedure:

  • Clean the silicon wafer by immersing it in piranha solution for 15 minutes to remove organic residues and hydroxylate the surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.

  • Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous toluene.

  • Immerse the clean, dry silicon wafer in the fluorinated amine solution.

  • Allow the self-assembly to proceed for a specified time (e.g., 24 hours) in a sealed container to prevent solvent evaporation and contamination.

  • After the immersion period, remove the wafer from the solution and rinse it with fresh anhydrous toluene to remove any physisorbed molecules.

  • Dry the wafer under a stream of nitrogen.

  • The modified surface is now ready for characterization, such as contact angle measurement.

Visualizing Experimental Workflows

Diagrams created using Graphviz can effectively illustrate experimental processes.

Experimental_Workflow_SAM_Formation cluster_preparation Substrate Preparation cluster_assembly Self-Assembly cluster_characterization Characterization Si_Wafer Silicon Wafer Piranha_Cleaning Piranha Cleaning (H₂SO₄/H₂O₂) Si_Wafer->Piranha_Cleaning DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse N2_Dry Nitrogen Dry DI_Rinse->N2_Dry Immersion Immersion (24 hours) N2_Dry->Immersion Amine_Solution 1mM Fluorinated Amine in Toluene Amine_Solution->Immersion Toluene_Rinse Toluene Rinse Immersion->Toluene_Rinse N2_Dry_Final Nitrogen Dry Toluene_Rinse->N2_Dry_Final Modified_Surface Modified Surface N2_Dry_Final->Modified_Surface Contact_Angle Contact Angle Measurement Modified_Surface->Contact_Angle

Caption: Workflow for the formation and characterization of a self-assembled monolayer.

Logical Relationships in Fluorinated Amine Chemistry

The properties of 1H,1H-perfluoroalkylamines are logically interconnected and influenced by their molecular structure.

Fluorinated_Amine_Properties cluster_properties Physicochemical Properties cluster_performance Application Performance Structure Molecular Structure Chain_Length Perfluoroalkyl Chain Length (n) Structure->Chain_Length Amine_Group Amine Headgroup (-CH₂NH₂) Structure->Amine_Group Lipophilicity Lipophilicity (LogP) Chain_Length->Lipophilicity Increases with n Surface_Activity Surface Activity (CMC, γ) Chain_Length->Surface_Activity Increases with n Basicity Basicity (pKa) Amine_Group->Basicity Determines pKa Hydrophobicity Surface Hydrophobicity Lipophilicity->Hydrophobicity Bioavailability Bioavailability (in Drug Development) Lipophilicity->Bioavailability Basicity->Bioavailability Reactivity Chemical Reactivity Basicity->Reactivity Surface_Activity->Hydrophobicity

Caption: Interrelation of structure, properties, and performance of fluorinated amines.

Conclusion

This compound and its homologs are valuable compounds for researchers in materials science and drug development. Their utility stems from the unique properties conferred by the perfluoroalkyl chain. While direct comparative experimental data is not always readily available, established trends and predictive models provide a solid foundation for selecting the appropriate fluorinated amine for a given application. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and further elucidate the structure-property relationships in this important class of molecules.

Navigating the Analytical Landscape for 1H,1H-Perfluorononylamine: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with emerging contaminants like 1H,1H-Perfluorononylamine, the selection and validation of an appropriate analytical method is a critical first step to ensure data integrity and reliability. While specific validated methods for this particular compound are not extensively documented in publicly available literature, a robust framework for its analysis can be drawn from the well-established methodologies for per- and polyfluoroalkyl substances (PFAS). This guide provides a comparative overview of the most relevant analytical techniques, their performance metrics, and detailed experimental protocols that can be adapted and validated for the quantification of this compound.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The consensus in the scientific community is that liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of PFAS, including amines like this compound.[1][2][3] Its high sensitivity and selectivity allow for the detection and quantification of these compounds at trace levels in complex matrices.

Alternative and Complementary Techniques

While LC-MS/MS is the dominant method, other techniques offer specific advantages and can be used for complementary purposes:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile PFAS. Derivatization is often required for non-volatile compounds to make them amenable to GC analysis.[1][2]

  • Two-Dimensional Liquid Chromatography (2D-LC): Offers enhanced resolution for complex samples, reducing matrix interference and improving the separation of structurally similar compounds.[4]

  • Combustion Ion Chromatography (CIC): Used for the determination of total organic fluorine (TOF), providing a measure of the total PFAS content in a sample without identifying individual compounds.[5][6]

Comparative Performance of Analytical Methods

The choice of an analytical method is often guided by its performance characteristics. The following table summarizes typical performance data for the most common PFAS analysis techniques. It is important to note that these values are general and would require specific validation for this compound.

Analytical MethodTypical Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Key AdvantagesKey Limitations
LC-MS/MS Low ng/L to µg/L range[3]80-120%[3]< 15%[3]High sensitivity and selectivity; suitable for a wide range of PFAS.[3]Matrix effects can suppress or enhance ionization.
GC-MS pg/L to ng/L range70-130%< 20%Excellent separation for volatile compounds; can resolve isomers.[1]Often requires derivatization; not suitable for non-volatile compounds.
2D-LC Similar to LC-MS/MS80-120%< 15%Enhanced resolution and peak capacity; reduces matrix effects.[4]Increased analysis time and complexity.
CIC µg/L to mg/L range[6]Not applicable (measures total)< 20%Provides a measure of total PFAS content.[5]Does not identify individual PFAS compounds.

Experimental Protocols: A Starting Point for Validation

The following protocols provide a general framework that can be adapted for the analysis of this compound. Method validation, including specificity, linearity, accuracy, precision, and robustness, is a mandatory step.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of PFAS from various matrices.[2][7]

Materials:

  • SPE Cartridge (e.g., Weak Anion Exchange - WAX)

  • Methanol

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pre-condition the SPE cartridge with methanol followed by water.

  • Loading: Load the aqueous sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a water/methanol solution to remove interferences.

  • Elution: Elute the analytes from the cartridge with methanol containing ammonium hydroxide.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column.

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with 2 mM ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A programmed gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B to elute the analytes.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's properties. For this compound, positive ion mode is expected to be more sensitive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for quantification and confirmation.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful method implementation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Biological Fluid) Fortification Internal Standard Fortification Sample->Fortification SPE Solid-Phase Extraction (SPE) Fortification->SPE Concentration Concentration SPE->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of this compound.

Logical Pathway for Method Selection

The selection of an appropriate analytical method involves a logical decision-making process based on the research objectives.

Method_Selection start Define Analytical Goal quant Quantitative Analysis? start->quant qual Qualitative / Screening? start->qual total Total PFAS Content? start->total lcms LC-MS/MS quant->lcms Yes gcms GC-MS (if volatile) quant->gcms Consider volatility qual->lcms Yes other Other techniques (e.g., NMR) qual->other Consider cic Combustion Ion Chromatography total->cic Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Spectroscopic Analysis of 1H,1H-Perfluorononylamine: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1H,1H-Perfluorononylamine for structural confirmation, leveraging data from analogous compounds and established spectroscopic principles. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from the closely related 1H,1H-Perfluorooctylamine as a primary comparative standard. This approach allows for a robust, data-supported framework for researchers working with long-chain perfluorinated amines.

Introduction

This compound is a fluorinated organic compound characterized by a long perfluorinated carbon chain and a terminal primary amine group. Its unique properties, including high hydrophobicity and low surface energy, make it a molecule of interest in materials science and surface modification. Accurate structural confirmation is paramount for its application and for regulatory purposes. This guide outlines the expected spectroscopic signatures of this compound in ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, in comparison to its shorter-chain analog, 1H,1H-Perfluorooctylamine.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and 1H,1H-Perfluorooctylamine. The data for this compound is predicted based on established principles for fluorinated compounds, while the data for 1H,1H-Perfluorooctylamine is based on available experimental information.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
This compound-CH₂-NH₂~3.0 - 3.5Triplet
-NH₂Variable (typically broad)Singlet
1H,1H-Perfluorooctylamine-CH₂-NH₂~3.1Triplet
-NH₂~1.7–9.6 (solvent dependent)[1]Singlet (broad)

Table 2: ¹⁹F NMR Spectral Data

CompoundFunctional GroupExpected Chemical Shift (δ, ppm, relative to CFCl₃)
This compound-CF₃~ -81
-CF₂- (internal chain)~ -122 to -124
-CF₂-CH₂-~ -114
1H,1H-Perfluorooctylamine-CF₃~ -81
-CF₂- (internal chain)~ -122 to -124
-CF₂-CH₂-~ -114

Table 3: ¹³C NMR Spectral Data

CompoundCarbon AtomExpected Chemical Shift (δ, ppm)
This compound-CH₂-NH₂~ 40 - 50
-CF₂- chain~ 105 - 125 (complex multiplets)
1H,1H-Perfluorooctylamine-CH₂-NH₂~ 42
-CF₂- chain~ 107 - 124 (complex multiplets)

Table 4: IR Spectral Data

CompoundVibrational ModeExpected Wavenumber (cm⁻¹)
This compoundN-H stretch (asymmetric)~ 3400 - 3500
N-H stretch (symmetric)~ 3300 - 3400
N-H bend (scissoring)~ 1590 - 1650
C-F stretchStrong, broad absorptions ~ 1100 - 1300
C-N stretch~ 1000 - 1250
1H,1H-PerfluorooctylamineN-H stretchTwo bands in the 3300-3500 region
N-H bend~ 1600
C-F stretchStrong, broad absorptions ~ 1100 - 1300
C-N stretch~ 1000 - 1250

Table 5: Mass Spectrometry Data

CompoundIonization MethodExpected Key Fragments (m/z)
This compoundElectron Ionization (EI)[M]+• (m/z 499), [M-NH₂]+, fragments from C-C bond cleavage of the perfluoroalkyl chain.
1H,1H-PerfluorooctylamineElectron Ionization (EI)[M]+• (m/z 449), [M-NH₂]+, fragments from C-C bond cleavage of the perfluoroalkyl chain.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of fluorinated amines and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹⁹F, and ¹³C NMR

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

    • Sample Preparation: Dissolve 5-10 mg of the amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • ¹H NMR: Acquire the spectrum with a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹⁹F NMR: Acquire the spectrum with proton decoupling. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon environment. Due to the low natural abundance of ¹³C and the presence of fluorine, a larger number of scans may be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and water vapor absorptions.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.

  • Sample Preparation: For GC-MS analysis, dilute the amine sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column suitable for amine analysis (e.g., a base-deactivated column). Program the oven temperature to ensure good separation of the analyte from any impurities.

    • Mass Spectrometry: Use Electron Ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

Visualizations

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Interpretation Interpretation of Spectral Data NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Validation Comparison with Expected Structure Data_Interpretation->Structure_Validation Final_Confirmation Structural Confirmation Structure_Validation->Final_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Structure-Spectra Correlation

This diagram illustrates the correlation between the different structural components of this compound and their expected signals in various spectroscopic analyses.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals Structure CF₃-(CF₂)₇-CH₂-NH₂ H_NMR ¹H NMR -CH₂- (~3.0-3.5 ppm, t) -NH₂ (variable, s, broad) F_NMR ¹⁹F NMR -CF₃ (~ -81 ppm) -(CF₂)₇- (~ -122 to -124 ppm) -CF₂-CH₂- (~ -114 ppm) C_NMR ¹³C NMR -CH₂- (~ 40-50 ppm) -(CF₂)₈- (105-125 ppm) IR IR (cm⁻¹) N-H stretch (3300-3500) C-F stretch (1100-1300) MS Mass Spec (m/z) [M]+• (499) Fragmentation of C-C bonds

Caption: Correlation of this compound structure with expected spectroscopic signals.

References

A Comparative Study for Researchers: 1H,1H-Perfluorononylamine and 1H,1H-Perfluorooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorinated compounds, 1H,1H-Perfluorononylamine and 1H,1H-Perfluorooctylamine stand out for their unique physicochemical properties, driving their application in diverse research and development sectors, including materials science and drug discovery. This guide provides a detailed comparative analysis of these two structurally similar yet distinct perfluoroalkylamines, presenting key experimental data, detailed analytical protocols, and a conceptual overview of their comparative evaluation.

Physicochemical Properties: A Tabulated Comparison

The following tables summarize the core physicochemical properties of this compound and 1H,1H-Perfluorooctylamine. It is important to note that while extensive experimental data is available for the octyl derivative, some data for the nonyl analogue is based on computed values or limited supplier information, a factor to consider in experimental design.

Table 1: General and Physicochemical Properties

PropertyThis compound1H,1H-Perfluorooctylamine
CAS Number 355-47-5307-29-9
Molecular Formula C₉H₄F₁₇NC₈H₄F₁₅N
Molecular Weight 449.11 g/mol [1]399.10 g/mol [2][3]
Boiling Point ~165 °C (at 760 mmHg)149 - 150 °C (at 760 mmHg)[2][4]
Melting Point Data not availableDecomposes at 240-245 °C[2][5]
Density Data not available1.714 g/cm³ (at 20 °C)[4]
Refractive Index Data not available1.305 - 1.3092 (at 20 °C)[4][5]

Table 2: Solubility Characteristics

Solvent/SystemThis compound1H,1H-Perfluorooctylamine
Water Predicted to be poorly miscibleNot miscible or difficult to mix[2]
Organic Solvents Expected to be soluble in fluorinated and some common organic solvents.Good solubility in fluorinated and semi-fluorinated media; moderate compatibility with ethanol-based systems.[2]
Calculated LogP 5.1[1]5.02[2]

Experimental Protocols

For the accurate and reproducible characterization of this compound and 1H,1H-Perfluorooctylamine, standardized experimental protocols are paramount. Below are detailed methodologies for determining key physicochemical and spectroscopic properties.

Determination of Physicochemical Properties

The following diagram illustrates a typical workflow for the comparative analysis of these two compounds.

Comparative Analysis Workflow cluster_0 Compound Acquisition and Preparation cluster_1 Physicochemical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Comparison P1 Procure high-purity samples of This compound and 1H,1H-Perfluorooctylamine P2 Prepare solutions in appropriate solvents (e.g., deuterated solvents for NMR, IR-grade solvents for FT-IR) P1->P2 M1 Boiling Point Determination (OECD 103) P2->M1 M2 Melting Point/Decomposition (OECD 102) P2->M2 M3 Density Measurement (OECD 109) P2->M3 S1 1H and 19F NMR Spectroscopy P2->S1 S2 FT-IR Spectroscopy P2->S2 S3 Mass Spectrometry P2->S3 D1 Tabulate and compare all quantitative data M1->D1 M2->D1 M3->D1 D2 Analyze and interpret spectroscopic data S1->D2 S2->D2 S3->D2 D3 Draw conclusions on structure-property relationships D1->D3 D2->D3

Caption: Workflow for the comparative study of perfluoroalkylamines.

1. Boiling Point Determination (Following OECD Guideline 103)

  • Method: Ebulliometer Method.

  • Apparatus: An ebulliometer equipped with a heating mantle, a condenser, and a calibrated temperature sensor.

  • Procedure:

    • Place a known volume of the perfluoroalkylamine into the ebulliometer.

    • Heat the sample to its boiling point, ensuring a steady reflux.

    • Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the measured atmospheric pressure.

    • Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) using the Sidney-Young equation.

2. Melting Point/Decomposition Temperature Determination (Following OECD Guideline 102)

  • Method: Capillary Method.

  • Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or temperature sensor.

  • Procedure:

    • Introduce a small, dry sample of the compound into a capillary tube, sealed at one end.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting or decomposition point.

    • Record the temperature range from the onset of melting or decomposition to the complete liquefaction or degradation of the sample. For 1H,1H-Perfluorooctylamine, decomposition is the observed thermal event.[2]

3. Density Determination (Following OECD Guideline 109)

  • Method: Oscillating U-tube Method.

  • Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.

  • Procedure:

    • Calibrate the instrument with dry air and deionized water at a known temperature (e.g., 20 °C).

    • Inject the liquid sample into the measurement cell, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium.

    • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

Spectroscopic Characterization Protocols

Spectroscopic Characterization Pathway cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry Compound Perfluoroalkylamine Sample NMR_Prep Dissolve in CDCl3 Compound->NMR_Prep FTIR_Prep Prepare as thin film on KBr plate Compound->FTIR_Prep MS_Prep Dissolve in appropriate solvent and introduce into MS Compound->MS_Prep H1_NMR 1H NMR Analysis (Observe -CH2- and -NH2 protons) NMR_Prep->H1_NMR F19_NMR 19F NMR Analysis (Observe CF3 and CF2 groups) NMR_Prep->F19_NMR FTIR_Analysis Acquire Spectrum (Identify N-H, C-H, and C-F stretches) FTIR_Prep->FTIR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Prep->MS_Analysis

References

A Comparative Guide to Assessing the Purity of Synthesized 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated compounds, ensuring the purity of synthesized materials is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1H,1H-Perfluorononylamine, a key intermediate in various applications. We present detailed experimental protocols and supporting data to offer a practical framework for its quality control.

Introduction to Purity Assessment of Fluorinated Amines

This compound [(C₈F₁₇CH₂NH₂)] is a fluorinated organic compound whose utility is intrinsically linked to its purity. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly alter its physical, chemical, and biological properties. Therefore, robust analytical methodologies are required to identify and quantify any contaminants. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, and the available instrumentation. Below is a comparative summary of the most effective methods for assessing the purity of this compound.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range Detected
Quantitative ¹H NMR (qNMR) Measures the nuclear magnetic resonance of hydrogen-1 nuclei. The signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard.- Purity determination - Identification and quantification of proton-containing impurities (e.g., residual solvents, starting materials).- Highly accurate and precise for purity assignment without the need for a specific reference standard of the analyte.- Provides structural information.- Non-destructive.- Lower sensitivity compared to GC-MS.- Signal overlap can complicate analysis in complex mixtures.95-100%
¹⁹F NMR Spectroscopy Measures the nuclear magnetic resonance of fluorine-19 nuclei. The chemical shift is highly sensitive to the local electronic environment.- Confirmation of the fluorinated chain structure.- Detection of fluorinated impurities and isomers.- Wide chemical shift range and high sensitivity for fluorine.- Low background signal, leading to cleaner spectra.- Does not detect non-fluorinated impurities.- Quantification requires a fluorinated internal standard.>90% for fluorinated components
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase (GC), followed by detection and identification based on their mass-to-charge ratio (MS).- Identification of volatile impurities.- Quantification of known impurities using calibration curves.- Excellent sensitivity and selectivity.- Capable of identifying unknown impurities through mass spectral libraries.- Requires the analyte to be volatile and thermally stable, or require derivatization.- Quantification can be less accurate than qNMR without proper calibration.ppm to % levels

Experimental Protocols

Below are detailed protocols for the key analytical techniques used to assess the purity of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

¹⁹F NMR Spectroscopy

Objective: To confirm the structure of the perfluorinated chain and detect any fluorinated impurities.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)

  • NMR tubes

Procedure:

  • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent in an NMR tube.

  • Acquire the ¹⁹F NMR spectrum. A reference standard such as trifluorotoluene may be included for chemical shift referencing.

  • Analyze the spectrum for the characteristic signals of the C₈F₁₇ chain. The expected signals would be around -81 ppm (CF₃), -122 to -124 ppm (internal CF₂ groups), and -126 ppm (CF₂ adjacent to the CH₂ group).

  • Examine the spectrum for any unexpected signals that may indicate the presence of fluorinated impurities, such as isomers or byproducts with different chain lengths.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate, hexane)

  • GC vials

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Inject an aliquot of the solution into the GC-MS system.

  • Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the main component from potential impurities. An example temperature program could be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 30-500.

  • Identify the main peak corresponding to this compound.

  • Analyze the chromatogram for any additional peaks, which represent impurities.

  • Identify the impurities by comparing their mass spectra with a spectral library (e.g., NIST). Common impurities may include residual starting materials, solvents, or byproducts from the synthesis, such as incompletely fluorinated species or dimers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Decision Synthesized_Product Synthesized this compound qHNMR Quantitative ¹H NMR Synthesized_Product->qHNMR Sample F19NMR ¹⁹F NMR Synthesized_Product->F19NMR Sample GCMS GC-MS Synthesized_Product->GCMS Sample Purity_Value Purity (%) qHNMR->Purity_Value Impurity_Profile Impurity Profile F19NMR->Impurity_Profile GCMS->Impurity_Profile Accept Acceptable Purity Purity_Value->Accept Reject Further Purification Purity_Value->Reject Impurity_Profile->Accept Impurity_Profile->Reject

Caption: Workflow for Purity Assessment of Synthesized Compounds.

Comparison with Alternatives

A direct comparison with alternative products requires a specific application context. However, we can compare this compound to other structurally related compounds to highlight the importance of purity assessment.

Compound Structure Key Differences & Purity Considerations
This compound C₈F₁₇CH₂NH₂The long perfluorinated chain provides significant hydrophobic and oleophobic properties. Purity is critical to ensure consistent surface energy modification. Impurities can lead to defects in surface coatings.
1H,1H-Perfluoropentylamine C₄F₉CH₂NH₂Shorter perfluorinated chain, leading to less pronounced surface effects. Purity analysis is similar, but GC separation times will be shorter. Potential impurities might include other short-chain homologues.
Nonylamine C₉H₁₉NH₂Non-fluorinated analogue. Lacks the unique properties of the perfluorinated compound. Purity assessment by ¹H NMR and GC-MS is standard, but ¹⁹F NMR is not applicable. Impurities will be non-fluorinated hydrocarbons.

Logical Pathway for Impurity Identification

The following diagram illustrates the logical process for identifying an unknown impurity detected during the analysis.

Impurity_Identification_Pathway Start Unknown Peak Detected (GC-MS or NMR) MS_Analysis Analyze Mass Spectrum (MS) Start->MS_Analysis NMR_Analysis Analyze NMR Spectrum (¹H, ¹⁹F, ¹³C) Start->NMR_Analysis Database_Search Search MS Database (e.g., NIST) MS_Analysis->Database_Search Fragmentation_Analysis Analyze Fragmentation Pattern MS_Analysis->Fragmentation_Analysis Structural_Elucidation Elucidate Structure from NMR Data NMR_Analysis->Structural_Elucidation Hypothesize_Structure Hypothesize Impurity Structure Database_Search->Hypothesize_Structure Fragmentation_Analysis->Hypothesize_Structure Structural_Elucidation->Hypothesize_Structure Confirm_Structure Confirm by Synthesis or Standard Hypothesize_Structure->Confirm_Structure

Caption: Logical Pathway for Impurity Identification.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its quality and performance in research and development. A combination of quantitative ¹H NMR, ¹⁹F NMR, and GC-MS provides a comprehensive and robust analytical strategy. While qNMR offers high accuracy for purity determination, ¹⁹F NMR is invaluable for confirming the fluorinated structure, and GC-MS excels at identifying and quantifying volatile impurities. By following the detailed protocols and workflows presented in this guide, researchers can confidently assess the purity of their synthesized this compound and ensure the integrity of their scientific work.

The Impact of Perfluorination on Amine Reactivity: A Comparative Guide to 1H,1H-Perfluorononylamine and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The profound electron-withdrawing nature of the perfluoroalkyl chain in 1H,1H-Perfluorononylamine is the primary determinant of its chemical behavior. This effect significantly modulates the electron density on the nitrogen atom, thereby influencing its basicity and nucleophilicity, which are key factors governing reaction kinetics.

Comparative Analysis of Physicochemical Properties and Expected Reactivity

The table below summarizes the key physicochemical properties of this compound and its non-fluorinated analog, nonylamine. These properties provide a foundation for predicting their relative reaction kinetics in common organic transformations.

PropertyThis compoundNonylamineRationale for Difference
Molecular Formula C9H4F17NC9H21NPresence of 17 fluorine atoms in the perfluorinated compound.
Molecular Weight 449.11 g/mol [1]143.27 g/mol [2][3]The high atomic weight of fluorine significantly increases the molecular mass.
pKa of Conjugate Acid Estimated to be significantly lower than nonylamine10.64[2][4]The strong inductive electron-withdrawing effect of the perfluoroalkyl group drastically reduces the basicity of the amine. The lone pair on the nitrogen is less available to accept a proton.
Nucleophilicity Significantly lower than nonylamineHigher than the perfluorinated analogDirectly related to basicity and electron density on the nitrogen atom. The electron-poor nitrogen in this compound is a much weaker nucleophile.
Expected Reaction Rate in Nucleophilic Substitution Significantly slowerFasterThe rate of nucleophilic substitution reactions is directly proportional to the nucleophilicity of the amine.
Expected Reaction Rate in Acylation Significantly slowerFasterSimilar to nucleophilic substitution, the rate of acylation depends on the ability of the amine to attack the electrophilic carbonyl carbon.

Delving into the Reaction Kinetics: A Predictive Overview

The stark contrast in the electronic properties of the alkyl and perfluoroalkyl chains leads to predictable, yet profound, differences in the reaction kinetics of this compound and nonylamine.

Nucleophilic Substitution Reactions: In S_N2 reactions, where the amine acts as a nucleophile, the rate is highly dependent on the nucleophilicity of the attacking species. Due to the severely diminished electron density on the nitrogen atom, this compound is expected to be a significantly poorer nucleophile than nonylamine. Consequently, its reaction rate in nucleophilic substitution reactions will be substantially slower. For a hypothetical reaction with an alkyl halide, the activation energy for the reaction with the perfluorinated amine would be considerably higher than that for the non-fluorinated amine.

Acylation Reactions: The formation of amides through the reaction of amines with acylating agents (e.g., acid chlorides or anhydrides) is a cornerstone of organic synthesis. This reaction also hinges on the nucleophilic character of the amine. The electron-deficient nitrogen of this compound will exhibit a much lower propensity to attack the electrophilic carbonyl carbon of the acylating agent. Therefore, the rate of acylation for this compound is anticipated to be orders of magnitude slower than that of nonylamine under identical conditions.

Experimental Protocols: A General Framework for Kinetic Analysis

While specific protocols for this compound are not available, the following represents a general methodology for comparing the reaction kinetics of amines in a nucleophilic substitution reaction.

Objective: To determine and compare the second-order rate constants for the reaction of an amine (e.g., this compound or nonylamine) with an electrophile (e.g., a substituted benzyl bromide).

Materials:

  • Amine (this compound or nonylamine)

  • Electrophile (e.g., 4-nitrobenzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • Thermostatted reaction vessel

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the amine, electrophile, and internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), combine known volumes of the amine and internal standard solutions.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the electrophile stock solution to the reaction vessel. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

  • Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining electrophile and/or the product formed relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial reaction rate. By varying the initial concentrations of the amine and electrophile, the reaction order with respect to each reactant and the overall rate constant (k) can be determined using the appropriate rate law equation (e.g., Rate = k[Amine][Electrophile] for a second-order reaction).

Visualizing the Factors Influencing Reactivity

The following diagram illustrates the key factors that differentiate the reactivity of this compound from its non-fluorinated analog.

G Factors Influencing Amine Reactivity cluster_perfluoro This compound cluster_nonyl Nonylamine Perfluoro_Chain High Electronegativity of F atoms Perfluoro_Inductive Strong Inductive Effect (-I) Perfluoro_Chain->Perfluoro_Inductive Perfluoro_Nitrogen Low Electron Density on N Perfluoro_Inductive->Perfluoro_Nitrogen Perfluoro_Basicity Low Basicity (High pKa of conjugate acid) Perfluoro_Nitrogen->Perfluoro_Basicity Perfluoro_Nucleophilicity Low Nucleophilicity Perfluoro_Nitrogen->Perfluoro_Nucleophilicity Perfluoro_Rate Slow Reaction Rate Perfluoro_Nucleophilicity->Perfluoro_Rate Nonyl_Chain Low Electronegativity of H and C atoms Nonyl_Inductive Weak Inductive Effect (+I) Nonyl_Chain->Nonyl_Inductive Nonyl_Nitrogen High Electron Density on N Nonyl_Inductive->Nonyl_Nitrogen Nonyl_Basicity High Basicity (Low pKa of conjugate acid) Nonyl_Nitrogen->Nonyl_Basicity Nonyl_Nucleophilicity High Nucleophilicity Nonyl_Nitrogen->Nonyl_Nucleophilicity Nonyl_Rate Fast Reaction Rate Nonyl_Nucleophilicity->Nonyl_Rate

Caption: A diagram illustrating the electronic effects on the reactivity of the two amines.

References

Performance Showdown: 1H,1H-Perfluorononylamine Surfaces vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

The precise control of surface properties is a cornerstone of innovation in drug delivery systems, medical implants, and cell-based assays. The choice of surface modification can profoundly influence biocompatibility, protein interactions, and cellular responses. This guide provides a comprehensive performance evaluation of surfaces modified with 1H,1H-Perfluorononylamine, a common fluorosilane, against two popular alternatives: Octadecyltrichlorosilane (OTS) and Poly(ethylene glycol) (PEG) silane. This objective comparison, supported by experimental data, aims to empower researchers to select the optimal surface chemistry for their specific applications.

At a Glance: Performance Metrics

The following tables summarize the key performance indicators for surfaces modified with this compound, OTS, and PEG-silane. It is important to note that the presented values are compiled from various studies and may be influenced by substrate type, deposition method, and specific experimental conditions.

Performance Metric Unmodified Surface (e.g., Silicon Wafer) This compound-Modified Octadecyltrichlorosilane (OTS)-Modified PEG-Silane-Modified
Water Contact Angle (°) 20 - 50[1]> 110~105 - 110[2]40 - 70
Surface Free Energy (mN/m) High (~40-60)Very Low (< 15)Low (~20-25)Moderate (~35-45)

Table 1: Comparison of Surface Wettability. Higher water contact angles and lower surface free energies indicate greater hydrophobicity.

Performance Metric This compound-Modified Octadecyltrichlorosilane (OTS)-Modified PEG-Silane-Modified
Protein Adsorption (e.g., Albumin, Fibrinogen) Low to ModerateHighVery Low[3][4]
Quantitative Protein Adsorption (µg/cm²) Data not readily availableData not readily available< 0.01 (Fibrinogen)[3]

Table 2: Comparison of Protein Adsorption. PEG-silane surfaces demonstrate superior resistance to non-specific protein binding.

Performance Metric This compound-Modified Octadecyltrichlorosilane (OTS)-Modified PEG-Silane-Modified
Cell Adhesion (e.g., Fibroblasts) ReducedSupported/EnhancedReduced (can be functionalized to promote)[5][6]
Quantitative Cell Adhesion Data not readily availableData not readily availableSignificantly reduced cell attachment on non-functionalized PEG surfaces[5][6]

Table 3: Comparison of Cell Adhesion. Unmodified PEG-silane surfaces are effective at preventing cell adhesion, a property that can be tailored through specific functionalization.

Experimental Workflows and Signaling Pathways

To understand the processes behind surface modification and performance evaluation, the following diagrams illustrate the key experimental workflows.

Surface_Modification_Workflow cluster_substrate_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization Substrate Substrate (e.g., Silicon Wafer) Cleaning Cleaning (e.g., Piranha solution) Substrate->Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Deposition Silanization (Vapor or Solution Phase) Hydroxylation->Deposition PFNA This compound Solution PFNA->Deposition OTS OTS Solution OTS->Deposition PEG PEG-Silane Solution PEG->Deposition Modified_Surface Modified Surface Deposition->Modified_Surface Characterization Surface Analysis (e.g., Contact Angle, XPS) Modified_Surface->Characterization

Figure 1. Experimental workflow for surface modification. (Max Width: 760px)

Performance_Evaluation_Workflow cluster_protein Protein Adsorption Assay cluster_cell Cell Adhesion Assay Modified_Surface Modified Surface Protein_Incubation Incubate with Protein Solution (e.g., BSA, Fibrinogen) Modified_Surface->Protein_Incubation Cell_Seeding Seed Cells (e.g., Fibroblasts) onto Surface Modified_Surface->Cell_Seeding Wash_Protein Wash to Remove Unbound Protein Protein_Incubation->Wash_Protein Quantify_Protein Quantify Adsorbed Protein (e.g., BCA Assay) Wash_Protein->Quantify_Protein Cell_Incubation Incubate to Allow Adhesion Cell_Seeding->Cell_Incubation Wash_Cell Wash to Remove Non-Adherent Cells Cell_Incubation->Wash_Cell Stain_Cell Stain Adherent Cells (e.g., Crystal Violet) Wash_Cell->Stain_Cell Quantify_Cell Quantify Adherent Cells (e.g., Absorbance Reading) Stain_Cell->Quantify_Cell

References

peer-reviewed literature on 1H,1H-Perfluorononylamine applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of peer-reviewed literature reveals a significant gap in publicly available research directly detailing the applications of 1H,1H-Perfluorononylamine in a comparative context. While the broader categories of fluorinated amines and silanes are discussed for applications such as creating hydrophobic and oleophobic surfaces, specific experimental data and direct comparisons of this compound with alternative compounds are not readily found in the surveyed literature.

This guide, therefore, provides a comparative overview based on the general principles of fluorinated surface modifiers and contrasts them with non-fluorinated alternatives, drawing parallels to where this compound would theoretically apply. The information is intended for researchers, scientists, and drug development professionals to understand the potential performance of such compounds.

Comparison of Fluorinated vs. Non-Fluorinated Surface Modifiers

The primary application of fluorinated compounds like this compound is in surface modification to create highly repellent surfaces. The performance of these is often compared to more common non-fluorinated modifiers, such as standard alkylsilanes.

Key Performance Metrics

The effectiveness of a surface modifier is typically quantified by measuring the water contact angle (WCA) and the surface free energy (SFE). A higher WCA indicates greater hydrophobicity, while a lower SFE suggests a less reactive and more repellent surface.

Silane TypeSubstrateWater Contact Angle (WCA)Surface Free Energy (SFE) (mN/m)Reference
Fluorinated
1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17)Aluminum175°Low (exact value not specified)[1]
TDF-TMOS (linear)Mesoporous Silica Particles134.26° - 148.6°Not Specified[1]
Non-Fluorinated
Octadecyltrichlorosilane (OTS)Silicon Wafer~110°~22General Literature
Aminopropyltriethoxysilane (APTES)Glass~60-70°~40-45General Literature

Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally related fluorinated silanes to provide a comparative context.

Experimental Protocols

While specific protocols for this compound are not available, a general procedure for surface modification using silane coupling agents is described below. This protocol would likely be adapted for use with this compound.

General Protocol for Silane-Based Surface Modification
  • Substrate Preparation: The substrate (e.g., glass, silicon wafer, metal oxide surface) is cleaned to remove organic contaminants and to ensure the presence of surface hydroxyl (-OH) groups. This is typically achieved by sonication in solvents like acetone and ethanol, followed by treatment with an oxidizing agent such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.

  • Silanization: The cleaned substrate is immersed in a solution of the silane coupling agent. The solvent is typically anhydrous to prevent premature hydrolysis and self-condensation of the silane in solution. Common solvents include toluene or ethanol. The concentration of the silane is usually in the range of 1-5% by volume. The reaction is allowed to proceed for a specific duration, which can range from a few minutes to several hours, and may be performed at room temperature or elevated temperatures.

  • Rinsing: After the deposition, the substrate is thoroughly rinsed with the solvent to remove any physically adsorbed silane molecules that are not covalently bonded to the surface.

  • Curing: The substrate is then cured, typically by baking in an oven at a temperature around 100-120°C. This step promotes the formation of a stable siloxane network on the surface.

  • Characterization: The modified surface is characterized using various techniques to confirm the presence and quality of the coating. This includes measuring the water contact angle to assess hydrophobicity, X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface, and atomic force microscopy (AFM) to evaluate the surface topography and roughness.

Logical Workflow for Surface Modification and Characterization

The following diagram illustrates the typical workflow for modifying a surface with a silane and evaluating its properties.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Substrate Cleaning (e.g., Solvents, Plasma) Activation Surface Activation (Generation of -OH groups) Cleaning->Activation Silanization Silanization (Deposition of Silane) Activation->Silanization Rinsing Rinsing (Remove excess silane) Silanization->Rinsing Curing Curing (Formation of Siloxane Network) Rinsing->Curing WCA Water Contact Angle (WCA) Curing->WCA XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS AFM Atomic Force Microscopy (AFM) Curing->AFM G cluster_properties Resulting Surface Properties Silane Silane Structure R-Si(OR')3 R: Functional Group OR': Hydrolyzable Group Hydrophobicity Hydrophobicity/ Hydrophilicity Silane:f1->Hydrophobicity e.g., Fluoroalkyl chain -> Hydrophobic Adhesion Adhesion Silane:f1->Adhesion e.g., Epoxy group -> Enhanced Adhesion Biocompatibility Biocompatibility Silane:f1->Biocompatibility e.g., PEG group -> Improved Biocompatibility FurtherFunc Further Functionalization Silane:f1->FurtherFunc e.g., Amino group -> Covalent attachment of molecules

References

Comparison Guide: Cross-Reactivity of 1H,1H-Perfluorononylamine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection of 1H,1H-Perfluorononylamine, with a focus on the potential for cross-reactivity and analytical interference. Given the limited direct experimental data on this specific compound, this guide extrapolates from the broader class of per- and polyfluoroalkyl substances (PFAS) to inform best practices and experimental design.

This compound (C9H4F17N) is a fluorinated organic compound belonging to the vast family of PFAS.[1] The analysis of these compounds is known to be challenging due to their ubiquitous nature and the potential for interference from structurally similar molecules.[2][3] This guide addresses these challenges in the context of two primary analytical techniques: immunoassays and mass spectrometry.

Understanding Cross-Reactivity and Interference

In analytical chemistry, achieving specificity is critical for accurate quantification. However, two phenomena can compromise this: cross-reactivity and interference.

  • Cross-Reactivity primarily affects ligand-binding assays like immunoassays. It occurs when an antibody, raised against a specific target analyte, also binds to other structurally similar molecules.[4][5][6] This can lead to an overestimation of the target analyte's concentration.[7] The degree of cross-reactivity depends on the similarity of the epitope, the region of the molecule the antibody recognizes.

  • Analytical Interference is a broader term, but in the context of mass spectrometry, it often refers to co-eluting compounds in the sample matrix that have the same mass-to-charge ratio (isobaric interference) as the target analyte.[3] This can lead to false positives or inaccurate quantification if not properly resolved through techniques like high-resolution mass spectrometry or improved chromatographic separation.[3][8]

cluster_0 High Specificity (Correct Binding) cluster_1 Cross-Reactivity (Incorrect Binding) Antibody1 Antibody Target Target Analyte (this compound) Antibody1->Target Specific Binding Antibody2 Antibody RelatedCompound Related Compound (e.g., other PFAS) Antibody2->RelatedCompound Cross-Reactivity

Caption: Conceptual diagram of antibody specificity versus cross-reactivity.

Comparison of Analytical Methodologies

The choice of analytical method is critical and depends on the desired specificity, sensitivity, and application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and accepted method for PFAS analysis.[2][9]

FeatureImmunoassay (e.g., ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Variable; depends on antibody quality and can be prone to cross-reactivity with structurally similar PFAS.[10]High; considered the gold standard for confirmation. Can distinguish between isomers with proper chromatography.[9][11]
Potential Interferences Cross-reactivity from other PFAS, structurally related drugs, or endogenous molecules.[5][12]Isobaric interference from matrix components. Background contamination from lab equipment (e.g., PTFE).[2][3]
Primary Use Case Rapid screening of a large number of samples; qualitative or semi-quantitative results.Targeted, quantitative analysis with high accuracy and precision; regulatory compliance monitoring.[13]
Validation Needs Rigorous cross-reactivity testing against a panel of relevant PFAS is mandatory.Method validation must assess matrix effects, recovery, and potential for background contamination.[14][15]

Potential Cross-Reactivity and Interference for this compound

While specific quantitative data is unavailable, a qualitative assessment of potential cross-reactivity can be inferred based on molecular structure.

CompoundChemical FormulaStructural Similarity to this compoundPotential for Immunoassay Cross-ReactivityPotential for MS Interference
1H,1H-Perfluoroheptylamine C7H4F13NHigh (Shorter alkyl chain)High: Very similar functional group and overall structure.Low: Different mass.
Perfluorononanoic acid (PFNA) C9HF17O2Moderate (Carboxylic acid head group instead of amine)Moderate to Low: Depends on the epitope recognized by the antibody.Low: Different mass and chemical properties.
Perfluorooctane sulfonic acid (PFOS) C8HF17O3SLow (Sulfonic acid head group, shorter chain)Low: Different functional group and chain length.Low: Different mass.
Isobaric Matrix Compound VariesNoneNone High: If a compound with the same nominal mass co-elutes, it can cause interference in low-resolution MS.[3]

Experimental Protocol: Immunoassay Cross-Reactivity Testing

This section provides a detailed methodology for determining the cross-reactivity of an immunoassay for this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.

Materials and Reagents
  • High-binding 96-well microplates

  • Antibody specific to this compound

  • This compound standard

  • Potential cross-reactants (e.g., other PFAS)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Stop Solution (e.g., 2 M H2SO4)

Experimental Workflow

cluster_workflow Cross-Reactivity ELISA Workflow A 1. Coat Plate Coat 96-well plate with coating antigen. Incubate and wash. B 2. Block Plate Add blocking buffer to prevent non-specific binding. Incubate and wash. A->B C 3. Competitive Reaction Add standards OR potential cross-reactants. Add specific primary antibody. B->C D 4. Incubate Allow competition between free and coated antigen for antibody binding. C->D E 5. Wash & Add Secondary Ab Wash plate. Add enzyme-linked secondary antibody. Incubate and wash. D->E F 6. Develop Signal Add substrate. Incubate for color development. E->F G 7. Stop & Read Add stop solution. Read absorbance at 450 nm. F->G H 8. Analyze Data Calculate IC50 for each compound and determine % Cross-Reactivity. G->H

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Assay Procedure
  • Coating: Dilute the coating antigen in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature. Wash the plate three times.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to all wells.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Signal Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the log of the concentration for the this compound standard.

  • Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for the standard and for each potential cross-reactant.

  • Calculate the percent cross-reactivity (%CR) for each tested compound using the following formula:

    %CR = (IC50 of this compound / IC50 of Test Compound) x 100

Summary and Recommendations

The accurate measurement of this compound requires careful consideration of the analytical method and rigorous validation to account for potential cross-reactivity and interference.

  • For Screening: Immunoassays can be a valuable tool for high-throughput screening but must be thoroughly validated. Any newly developed immunoassay for this compound should be tested against a panel of structurally related PFAS to quantify its specificity.

  • For Confirmation and Quantification: LC-MS/MS is the recommended method for accurate, specific, and legally defensible quantification.[7] The use of high-resolution mass spectrometry can further help to distinguish the target analyte from potential isobaric interferences.[3]

  • Best Practices: Researchers should always employ isotopic internal standards to correct for matrix effects and extraction inefficiencies in LC-MS/MS analysis.[2] Adherence to validated methods, such as those from the U.S. EPA, is crucial for ensuring data quality and comparability.[13][14]

By understanding the limitations of each analytical technique and implementing robust validation protocols, researchers can ensure the generation of reliable and accurate data for this compound.

References

A Comparative Guide to 1H,1H-Perfluorononylamine and Industry Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1H,1H-Perfluorononylamine with established industry alternatives, focusing on performance benchmarks relevant to research and drug development applications. Due to the limited availability of public data for this compound, this document leverages data from structurally similar compounds and established industry standards to provide a comprehensive overview. The experimental protocols detailed herein offer a framework for direct, in-house performance evaluation.

Executive Summary

This compound is a single-chain, short-chain perfluoroalkyl substance (PFAS) with a terminal amine group. Its structure suggests utility as a surfactant, surface modifier, and a building block for more complex molecules. This guide benchmarks its expected performance against a shorter-chain homologue, 1H,1H-Perfluorooctylamine , and a widely used non-ionic polymeric fluorosurfactant, Capstone® FS-30 . The key performance indicators evaluated are surface activity, surface modification (wettability), thermal stability, and protein binding affinity—a critical parameter for drug development.

Performance Benchmarking: Data Summary

The following tables summarize the available quantitative data for the selected compounds.

Table 1: Surface Activity Comparison

Surface tension is a primary indicator of a surfactant's effectiveness at an interface. Lower values achieved at lower concentrations indicate higher efficiency.

ParameterThis compound (C9)1H,1H-Perfluorooctylamine (C8)Capstone® FS-30 (Industry Standard)
Chemical Structure F(CF₂)₈CH₂CH₂NH₂F(CF₂)₇CH₂CH₂NH₂Ethoxylated non-ionic fluorosurfactant
Lowest Surface Tension Data not publicly available. Expected to be very low (< 20 mN/m).Data not publicly available. Expected to be very low (< 25 mN/m).~18 mN/m (at 0.1% concentration in DI water)
Critical Micelle Conc. (CMC) Data not publicly available.Data not publicly available.Not specified; performance plateaus around 0.1% concentration.
Expected Trend Higher surface activity than C8 amine due to longer fluorinated chain.Lower surface activity than C9 amine.High efficiency due to polymeric structure.

Note: The surface activity of perfluoroalkylamines is highly dependent on the pH of the solution, which affects the protonation state of the amine headgroup.

Table 2: Surface Modification - Wettability

The water contact angle on a treated surface is a measure of hydrophobicity. Higher contact angles indicate greater water repellency.

ParameterThis compound (C9)1H,1H-Perfluorooctylamine (C8)Capstone® FS-30 (Industry Standard)
Typical Application Surface modifier for hydrophobic coatings.Surface modifier for hydrophobic coatings.Wetting and leveling agent in formulations.
Water Contact Angle Data not publicly available. Expected to be >110° on a smooth surface.Data not publicly available. Expected to be >110° on a smooth surface.Data not publicly available. Designed to reduce contact angles.
Expected Trend Expected to produce a slightly higher contact angle than the C8 amine.Expected to produce a highly hydrophobic surface.Significantly lowers the contact angle of aqueous formulations on substrates.
Table 3: Thermal Stability

Thermal stability is crucial for material processing and long-term stability. It is typically assessed via Thermogravimetric Analysis (TGA).

ParameterThis compound (C9)1H,1H-Perfluorooctylamine (C8)Capstone® FS-30 (Industry Standard)
Decomposition Onset (TGA) Data not publicly available.Data not publicly available. Melting point of solid form reported as 240-245 °C (decomp).[1]Stable in aggressive media; specific TGA data not provided.
General Trend for PFCAs Thermal stability of Perfluoroalkyl Carboxylic Acids (PFCAs) increases with chain length. A similar trend is expected for these amines.[2]Expected to have slightly lower thermal stability than the C9 amine.[2]Formulated for stability in various chemical environments.[3]
Table 4: Protein Binding Affinity

For drug development professionals, understanding the interaction with proteins like serum albumin is critical. Binding affinity is often expressed as a dissociation constant (Kd), where a lower Kd indicates stronger binding. Data for closely related Perfluoroalkyl Carboxylic Acids (PFCAs) are provided for reference.

ParameterThis compound (C9)1H,1H-Perfluorooctylamine (C8)Reference: Perfluorononanoic Acid (PFNA - C9 Acid)Reference: Perfluorooctanoic Acid (PFOA - C8 Acid)
Binding to Serum Albumin Data not publicly available.Data not publicly available.Strong Binding Strong Binding
Dissociation Constant (Kd) Not Measured.Not Measured.~19 µM (low-affinity site)[4]0.83 mM (DSF method)[5]; 29.7 µM (ITC method)[4]
Expected Trend Stronger binding than C8 amine due to increased hydrophobicity.Strong binding, but likely weaker than the C9 amine.Binding affinity generally increases with perfluoroalkyl chain length.Weaker binding than PFNA.

Experimental Protocols and Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Surface Tension Measurement (Wilhelmy Plate Method)

This protocol outlines the measurement of surface tension as a function of concentration to determine the lowest achievable surface tension.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in deionized water (or an appropriate buffer if pH control is needed). Perform a series of dilutions to create solutions of varying concentrations.

  • Instrumentation: Calibrate a force tensiometer according to the manufacturer's instructions. Use a platinum Wilhelmy plate, and ensure it is thoroughly cleaned (e.g., by flaming to red heat) before each measurement.

  • Measurement:

    • Pour the solution into a clean sample vessel.

    • Position the vessel on the instrument's stage.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • The instrument measures the force exerted on the plate, which is used to calculate the surface tension.

  • Data Analysis: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. The plateau at high concentrations indicates the minimum surface tension.

G cluster_prep Preparation cluster_inst Instrumentation cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare Stock Solution p2 Create Serial Dilutions p1->p2 m1 Pour Sample into Vessel p2->m1 i1 Calibrate Tensiometer i2 Clean Wilhelmy Plate i1->i2 m2 Position Plate at Surface i2->m2 m1->m2 m3 Record Force Measurement m2->m3 a1 Plot Surface Tension vs. Log(Concentration) m3->a1 a2 Determine Minimum Surface Tension a1->a2

Experimental workflow for surface tension measurement.
Static Contact Angle Measurement

This protocol determines the hydrophobicity of a surface after modification with the test compound.

Methodology:

  • Substrate Preparation: Clean a standard substrate (e.g., silicon wafer or glass slide) using a piranha solution or UV/ozone treatment to create a uniform, high-energy surface.

  • Surface Modification: Apply a thin film of the test compound onto the clean substrate. This can be done by dip-coating, spin-coating, or vapor deposition from a dilute solution (e.g., in a fluorinated solvent). Cure or anneal the substrate as required to form a stable monolayer.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement:

    • Place the modified substrate on the sample stage.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture an image of the droplet profile.

  • Data Analysis: Software analyzes the droplet image to calculate the angle formed at the three-phase (solid-liquid-air) contact line. Report the average of at least five measurements at different locations on the surface.

G cluster_prep Substrate Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Clean Substrate (e.g., Silicon Wafer) p2 Apply Thin Film of Test Compound p1->p2 p3 Cure/Anneal Surface p2->p3 m1 Place Substrate on Stage p3->m1 m2 Dispense Water Droplet (5 µL) m1->m2 m3 Capture Droplet Image m2->m3 a1 Software Calculates Angle m3->a1 a2 Average Multiple Measurements a1->a2

Workflow for static water contact angle measurement.
Thermogravimetric Analysis (TGA)

This protocol measures the change in mass of a sample as a function of temperature to determine its thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an inert TGA pan (e.g., platinum or alumina).

  • Instrumentation: Calibrate the TGA instrument for mass and temperature.

  • Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The instrument records mass loss versus temperature. The onset of decomposition is typically identified as the temperature at which 5% mass loss occurs. The derivative of the mass loss curve (DTG) shows the temperature of the maximum rate of decomposition.

G cluster_prep Sample Preparation cluster_measure TGA Measurement cluster_analysis Data Analysis p1 Weigh Sample (2-10 mg) into TGA Pan m1 Place Sample in Furnace p1->m1 m2 Purge with Inert Gas (N₂) m1->m2 m3 Heat at Constant Rate (e.g., 10 °C/min) m2->m3 m4 Record Mass vs. Temperature m3->m4 a1 Plot % Mass Loss vs. Temperature m4->a1 a2 Determine Onset of Decomposition (e.g., Td₅) a1->a2

Experimental workflow for Thermogravimetric Analysis (TGA).

Relevance for Drug Development Professionals

The unique properties of fluorinated compounds make them of great interest in pharmaceutical sciences.

  • Surface Activity: The ability to dramatically lower surface tension is valuable in formulations, potentially improving the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

  • Metabolic Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of a drug molecule by blocking sites susceptible to enzymatic degradation, thereby prolonging its half-life.

  • Protein Binding: The interaction of fluorinated molecules with proteins is a double-edged sword. Strong binding to serum albumin can affect the free concentration of a drug, altering its pharmacokinetic and pharmacodynamic profile. As shown in Table 4, perfluoroalkyl substances exhibit strong binding to serum albumin, a trend that generally increases with the length of the fluorinated chain. This high affinity is relevant when considering perfluoroalkylamines as potential fragments or leads in drug discovery, as their distribution and availability will be heavily influenced by protein interactions.[3][4] Researchers should carefully characterize these interactions early in the development process.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H-Perfluorononylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 1H,1H-Perfluorononylamine is a critical component of laboratory safety and environmental responsibility. As a per- and polyfluoroalkyl substance (PFAS), this compound is categorized among "forever chemicals" due to its persistence in the environment. Adherence to stringent disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.

Immediate Safety and Handling Protocols

Based on the available safety data, this compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are its potential to cause severe skin burns and eye damage, and it is harmful if swallowed.[1] Therefore, all handling should be conducted within a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE when handling this compound.

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coat, flame-retardantTo protect skin and clothing.
Ventilation Chemical fume hoodTo minimize inhalation exposure.

Disposal Procedures for this compound

The disposal of this compound, as with all PFAS waste, is subject to strict federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which includes high-temperature incineration, placement in a hazardous waste landfill, and deep well injection.[2] The following protocol outlines the step-by-step process for the proper disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Management and Disposal

1. Waste Collection:

  • Liquid Waste:

    • Designate a specific, clearly labeled, and sealed container for all liquid waste containing this compound.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

    • If reusing an empty reagent bottle, ensure it is properly cleaned and all previous labels are completely removed or defaced. The container must be clearly labeled as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • All contaminated lab debris, including pipette tips, tubes, kimwipes, and gloves, must be collected separately.

    • Use a designated, lined 5-gallon bucket with a lid or heavy-duty sealable plastic bags for solid waste collection.[3]

    • Ensure solid waste containers are kept closed except when adding waste.[3]

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Ensure the waste container is tightly closed to prevent leaks or spills.

3. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • The primary recommended disposal method for PFAS compounds is high-temperature incineration (typically above 1,000°C) by a facility permitted to handle such waste.

  • Alternatively, disposal in a licensed hazardous waste landfill or through deep well injection are other potential options, though these are generally considered less preferable to thermal destruction.

Disposal Workflow for this compound

Disposal Workflow for this compound A Waste Generation (Liquid & Solid) B Segregate Waste Streams A->B C Liquid Waste Collection (Labeled, Sealed Container) B->C D Solid Waste Collection (Lined, Sealed Container) B->D E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Transport to Permitted Disposal Facility F->G H High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral 4H302WarningHarmful if swallowed[1]
Skin Corrosion/Irritation 1BH314DangerCauses severe skin burns and eye damage[1]

It is imperative for all laboratory personnel handling this compound to be thoroughly familiar with these hazards and to adhere strictly to the outlined safety and disposal procedures. By doing so, you contribute to a safer laboratory environment and the protection of our ecosystem from persistent chemical pollutants. Always consult your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistics for Handling 1H,1H-Perfluorononylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for 1H,1H-Perfluorononylamine. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage[1]. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is persistent in the environment and requires special handling and disposal considerations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory operations.

OperationEye and Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling (in a fume hood) Chemical safety goggles with side shields or a face shield.Chemical-resistant lab coat. Butyl rubber or neoprene gloves are recommended for direct handling. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact[2][3][4][5][6].Not generally required if work is conducted in a certified chemical fume hood.
Weighing/Transferring (outside a fume hood) Face shield and chemical safety goggles.Chemical-resistant lab coat or apron. Butyl rubber or neoprene gloves.A NIOSH-approved respirator with an ammonia/methylamine cartridge is required[7][8][9].
Spill Cleanup Face shield and chemical safety goggles.Chemical-resistant coveralls, boots, and heavy-duty butyl rubber or neoprene gloves.A full-face respirator with a multi-gas/vapor cartridge (including protection against organic vapors and acid gases) is required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

Preparation and Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood[10].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for corrosive materials should be available in the laboratory.

Handling and Storage
  • Containers: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area[10][11].

  • Segregation: Store this chemical away from incompatible materials such as strong oxidizing agents, acids, and bases[12].

  • Transport: When moving the chemical, use a secondary container to prevent spills in case the primary container fails[11].

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer Proceed to Handling handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_storage Securely Store Unused Chemical handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware and Surfaces handle_storage->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

A high-level workflow for handling this compound.

Disposal Plan: Step-by-Step Waste Management

As a PFAS compound, this compound and all associated waste must be managed as hazardous waste.

Waste Segregation and Collection
  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for the collection of this compound waste. These containers should be made of a compatible material (e.g., high-density polyethylene) and stored in a secondary containment tray.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container[13]. Do not mix this waste with other laboratory trash.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled container. Do not dispose of this chemical down the drain[13].

Spill Cleanup Protocol
  • Minor Spills (inside a fume hood):

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately for emergency response.

Final Disposal
  • Licensed Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for PFAS waste[14][15]. While not currently federally regulated as hazardous waste, state regulations may be more stringent[15].

disposal_workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Sealed Container collect_solid Collect Solid Waste in a Lined Bin collect_liquid->collect_solid collect_ppe Dispose of Contaminated PPE as Solid Waste collect_solid->collect_ppe storage_label Label Waste Containers Clearly collect_ppe->storage_label Proceed to Storage storage_segregate Store in a Designated Hazardous Waste Area storage_label->storage_segregate disposal_contact Contact EHS for Waste Pickup storage_segregate->disposal_contact Proceed to Disposal disposal_transport Licensed Contractor Transports Waste disposal_contact->disposal_transport disposal_incineration High-Temperature Incineration disposal_transport->disposal_incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.